molecular formula C24H21NO7S B594854 (S)-Fmoc-phenylalanine-4-sulfonic acid CAS No. 138472-22-7

(S)-Fmoc-phenylalanine-4-sulfonic acid

Cat. No.: B594854
CAS No.: 138472-22-7
M. Wt: 467.492
InChI Key: KWAQABOTKLHIEO-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Fluorinated Amino Acid Derivatives in Synthetic Chemistry

While (S)-Fmoc-phenylalanine-4-sulfonic acid is a sulfonated, not fluorinated, derivative, the study of fluorinated amino acids provides a relevant context for understanding the impact of modifying natural amino acids. The introduction of fluorine atoms into amino acids has attracted considerable attention from bioorganic and medicinal chemists. researchgate.net This is because fluorination can significantly alter the physicochemical and biological properties of the parent molecule. bohrium.com The incorporation of fluorine can modulate acidity, basicity, hydrophobicity, and bioavailability. researchgate.net Fluorinated amino acids are of great interest to medicinal chemists as building blocks in syntheses due to their typically enhanced bioactivities compared to their non-fluorinated counterparts. researchgate.net The principles of using modified amino acids to enhance molecular properties are directly applicable to understanding the utility of sulfonated derivatives like this compound.

Significance of Sulfonated Aromatic Amino Acids as Building Blocks

The presence of a sulfonic acid group on an aromatic amino acid, such as in this compound, introduces several beneficial characteristics for synthetic applications. The sulfonic acid group enhances water solubility and facilitates electrostatic interactions. This increased solubility is particularly advantageous in biomedical applications and peptide synthesis. lookchem.com Sulfonated amino acids are valuable building blocks in the design of peptidomimetics and conjugates with various molecules of practical significance. researchgate.net The sulfonate group can act as a bioisostere of a phosphate (B84403) or carboxylate group, potentially mimicking the interactions of naturally occurring post-translationally modified proteins. The synthesis of peptides containing O-sulfated hydroxy amino acids has been a challenging task for chemists due to the acid lability of the O-sulfate linkage. researchgate.net However, building blocks like this compound, with a stable carbon-sulfur bond, offer a robust alternative for introducing sulfonate groups into peptides.

Historical Development and Evolution of Fmoc-Protecting Group Chemistry in the context of Modified Amino Acids

The development of protecting groups has been crucial for advancing organic chemistry, particularly in the synthesis of complex molecules like peptides. ontosight.ai The challenge in peptide synthesis lies in the need to activate the carboxyl group of one amino acid while protecting its Nα-amino group to prevent unwanted reactions. lgcstandards.com The field evolved significantly with the development of solid-phase peptide synthesis (SPPS) by R. B. Merrifield in the 1960s. lgcstandards.comresearchgate.net

A major breakthrough in this area was the development of the fluorenylmethoxycarbonyl (Fmoc) protecting group by Eric Atherton and Bob Sheppard in the late 1970s. lgcstandards.com The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically using piperidine (B6355638). lgcstandards.comontosight.ai This is in contrast to the older tert-butyloxycarbonyl (Boc) protecting group, which requires acidic conditions for removal. altabioscience.com The orthogonality of the Fmoc group allows for the use of acid-labile side-chain protecting groups, which can be removed simultaneously with cleavage of the peptide from the resin. altabioscience.compeptide.com This milder approach has made Fmoc chemistry particularly suitable for the synthesis of peptides containing modified or sensitive amino acids. nih.govresearchgate.net The Fmoc group itself is stable to the acidic conditions used to cleave the final peptide from the solid support. publish.csiro.au

The general process for synthesizing a peptide using Fmoc chemistry involves the following steps:

The C-terminal amino acid is anchored to an insoluble resin support.

The Fmoc group on the resin-bound amino acid is removed with a mild base like piperidine.

The next Fmoc-protected amino acid is activated and coupled to the free amino group of the resin-bound amino acid.

These deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA). lgcstandards.com

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its application as a specialized building block in peptide and supramolecular chemistry. The key research trajectories include:

Peptide Synthesis : The compound is widely used in solid-phase peptide synthesis. Its Fmoc group allows for standard SPPS protocols, while the sulfonic acid side chain introduces unique properties into the resulting peptides, such as increased solubility and the potential for specific electrostatic interactions.

Bioconjugation : this compound can be used to introduce sulfonic acid groups into peptides and proteins. This modification can enhance their stability and solubility, which is crucial for the development of peptide-based therapeutics and diagnostics.

Drug Development : It serves as a building block in the synthesis of peptide-based drugs. The introduction of the sulfonate group can influence the pharmacokinetic and pharmacodynamic properties of the parent peptide.

Biological Studies : Peptides incorporating this modified amino acid are used in studies of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. The negatively charged sulfonate group can be used to probe the role of charged residues in these biological processes.

Research AreaApplication of this compound
Peptide SynthesisBuilding block for solid-phase synthesis.
BioconjugationIntroduction of sulfonic acid groups to enhance solubility and stability.
Drug DevelopmentSynthesis of peptide-based drugs with modified properties.
Biological StudiesProbing electrostatic interactions in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO7S/c26-23(27)22(13-15-9-11-16(12-10-15)33(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAQABOTKLHIEO-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of S Fmoc Phenylalanine 4 Sulfonic Acid

Fundamental Synthetic Pathways to (S)-Fmoc-Phenylalanine-4-Sulfonic Acid

The creation of this compound hinges on a strategic two-phase synthetic approach. The initial phase focuses on safeguarding the chemically reactive α-amino group of the parent amino acid, L-phenylalanine. This is followed by the targeted introduction of a sulfonic acid group onto the phenyl ring, a transformation that must be directed to a specific position to yield the desired product.

Amino Group Protection Strategies

To prevent the α-amino group of L-phenylalanine from participating in undesired side reactions during the subsequent sulfonation step, it is first protected with the Fmoc group. This base-labile protecting group is ideal for its stability under various reaction conditions and its straightforward removal. nih.gov

The most common method for the N-protection of L-phenylalanine involves its reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is typically carried out in a biphasic system of an organic solvent, such as dioxane or dichloromethane (B109758) (DCM), and an aqueous basic solution. The base, commonly sodium carbonate or sodium bicarbonate, serves to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the Fmoc reagent. This nucleophilic attack results in the formation of a stable carbamate (B1207046) linkage. mdpi.com

A standard laboratory procedure involves dissolving L-phenylalanine in an aqueous solution of sodium carbonate. To this, a solution of Fmoc-Cl in an organic solvent is added dropwise at a controlled temperature, often starting at 0°C and gradually warming to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product, Fmoc-L-phenylalanine, is isolated by acidification of the reaction mixture, which causes it to precipitate out of the solution. The precipitate is then filtered, washed, and dried.

The efficiency and purity of the Fmoc-protection reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent system, reaction temperature, and the stoichiometry of the reagents. For instance, the use of a milder base like sodium bicarbonate can sometimes be preferred over stronger bases to minimize potential side reactions. The solvent system also plays a crucial role; a 1:1 mixture of dioxane and water is a common choice that facilitates the interaction between the water-soluble amino acid and the organic-soluble Fmoc-Cl. mdpi.com

Temperature control is critical to suppress side reactions and ensure high yields. Running the reaction at low temperatures (e.g., 0 °C) initially and then allowing it to warm to room temperature is a common strategy. The molar ratio of the Fmoc reagent to the amino acid is also a key factor, with a slight excess of the Fmoc reagent often used to ensure complete conversion of the amino acid.

ParameterConditionEffect on Yield and Purity
Base Sodium CarbonateEffective, but can lead to side reactions if not controlled.
Sodium BicarbonateMilder alternative, can improve purity.
TriethylamineUsed in anhydrous conditions, requires careful control.
Solvent Dioxane/Water (1:1)Good for dissolving both reactants.
Dichloromethane/WaterAlternative biphasic system.
Temperature 0°C to Room TempMinimizes side reactions and maximizes yield.
Fmoc-Cl eq. 1.0 - 1.2A slight excess ensures complete reaction.

Several side reactions can occur during the Fmoc protection of phenylalanine. One of the most common is the formation of the dipeptide, Fmoc-Phe-Phe-OH, which can occur if the activated Fmoc-amino acid reacts with another molecule of unprotected phenylalanine. This is more prevalent when using Fmoc-Cl.

To mitigate this and other side reactions, one effective strategy is the in-situ silylation of the amino acid with a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) prior to the addition of the Fmoc reagent. The silylation of the carboxylic acid group prevents its activation and subsequent side reactions. This approach can lead to higher yields and purity of the desired Fmoc-amino acid. Another potential side reaction is the Lossen-type rearrangement, which can be minimized by careful control of the reaction conditions and the choice of activating reagent. researchgate.net

Regioselective Sulfonation of the Phenyl Ring

The second crucial step in the synthesis is the introduction of a sulfonic acid group onto the phenyl ring of Fmoc-L-phenylalanine. For the desired product, this sulfonation must be regioselective, targeting the para-position (position 4) of the phenyl ring.

The sulfonation of the Fmoc-protected phenylalanine is achieved through an electrophilic aromatic substitution reaction. The choice of the sulfonating agent is critical for controlling the regioselectivity and avoiding over-sulfonation or other side reactions.

A commonly used and effective sulfonating agent for this purpose is the sulfur trioxide-pyridine complex (SO₃·Py). This reagent is milder and more selective than fuming sulfuric acid, which can lead to charring and the formation of multiple sulfonated byproducts. The reaction is typically carried out in an anhydrous aprotic solvent such as dichloromethane (DCM) or pyridine (B92270) at a controlled low temperature, ranging from -10°C to 0°C.

The general protocol involves dissolving Fmoc-L-phenylalanine in the chosen solvent and then adding the SO₃·Py complex portion-wise while maintaining the low temperature. The reaction is stirred for several hours under an inert atmosphere, such as nitrogen, to prevent the ingress of moisture. The progress of the reaction can be monitored by techniques like HPLC. After the reaction is complete, the mixture is carefully quenched with ice-water. The product, this compound, is then isolated by extraction and subsequent acidification, which causes the sulfonic acid to precipitate.

Another sulfonating agent that can be employed, particularly in industrial settings, is chlorosulfonic acid (ClSO₃H). While more reactive, its use requires stringent temperature control to manage its reactivity and achieve the desired regioselectivity.

Sulfonating AgentSolventTemperatureKey Advantages/Disadvantages
Sulfur trioxide-pyridine complex (SO₃·Py) Dichloromethane (DCM) or Pyridine-10°C to 0°CMild and selective, minimizes side reactions.
Chlorosulfonic acid (ClSO₃H) Dichloromethane (DCM)Strict temperature control requiredMore reactive, suitable for larger scale synthesis.
Evaluation of Sulfonating Reagents (e.g., SO₃·Pyridine, SO₃·DMF Complex)

The direct sulfonation of the N-Fmoc protected phenylalanine presents a significant challenge: the electrophilic aromatic substitution must be selective for the para-position of the phenyl ring while being compatible with the acid-sensitive Fmoc protecting group. The choice of the sulfonating agent is therefore critical. Reagents like fuming sulfuric acid (oleum) are generally too harsh and can lead to side reactions or degradation of the starting material. numberanalytics.commasterorganicchemistry.com Consequently, milder sulfonating agents, typically complexes of sulfur trioxide (SO₃), are preferred.

The most commonly employed reagents for such transformations are the sulfur trioxide pyridine complex (SO₃·Pyridine) and the sulfur trioxide dimethylformamide complex (SO₃·DMF). wikipedia.orgrsc.org

SO₃·Pyridine Complex : This is a stable, solid reagent that is relatively easy to handle. wikipedia.org It is known to be effective for the sulfonation of various aromatic compounds. researchgate.net In the context of amino acid modification, it has been used for the sulfation of tyrosine residues. researchgate.net However, its reactivity can sometimes be insufficient for less activated aromatic rings, and the pyridine released during the reaction can complicate work-up procedures.

SO₃·DMF Complex : This complex is often found to be a more suitable and efficient reagent for the sulfation of sensitive substrates like amino acid derivatives. rsc.orgresearchgate.net Studies comparing the two have shown that the SO₃·DMF complex can lead to higher yields and easier purification. rsc.org For the O-sulfation of hydroxy amino acids, SO₃·DMF in DMF has been identified as the optimal condition. researchgate.net These complexes are generally preferred due to their reduced harshness compared to concentrated sulfuric acid, which is unsuitable for substrates with delicate functional groups. researchgate.net

The selection between these reagents often depends on the specific substrate and the desired reaction kinetics. The evaluation involves small-scale trials to determine which reagent provides the best balance of reactivity, selectivity, and yield.

Control of Para-Substitution Selectivity

Achieving high regioselectivity for the para-position is a cornerstone of the synthesis of this compound. The substituent already on the benzene (B151609) ring dictates the position of the incoming electrophile. In (S)-Fmoc-phenylalanine, the side chain is an alkyl group, which is known to be an ortho-, para-director in electrophilic aromatic substitution. chemistrysteps.comlibretexts.orgyoutube.com

The directing effect arises from the stabilization of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.org For an alkyl-substituted benzene, resonance structures can be drawn that place the positive charge on the carbon atom bearing the alkyl group. This allows for stabilization through an inductive effect. The transition states leading to the ortho and para products are lower in energy than the one leading to the meta product. libretexts.orgyoutube.com

While the alkyl side chain directs to both ortho and para positions, the para product is generally favored due to steric hindrance. The bulky Fmoc-protected amino acid backbone sterically impedes the approach of the sulfonating agent to the ortho positions, which are adjacent to the point of attachment of the side chain. chemistrysteps.com This steric effect significantly enhances the preference for substitution at the more accessible para-position. Theoretical models based on charge distribution on the aromatic ring can also predict the regioselectivity of such electrophilic attacks. nih.gov

Reaction Condition Optimization (Solvents, Temperature, Time)

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic variation of solvents, temperature, and reaction time. nih.govresearchgate.net

Solvents : Anhydrous polar aprotic solvents are typically used to dissolve the protected amino acid and the sulfonating complex. Dimethylformamide (DMF) and dichloromethane (DCM) are common choices for the initial Fmoc protection step. For the sulfonation itself, DMF is often the solvent of choice, especially when using the SO₃·DMF complex. rsc.orgresearchgate.net The solvent must be inert to the highly reactive sulfonating agent.

Temperature : Electrophilic aromatic sulfonation reactions can be sensitive to temperature. numberanalytics.com The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then gradually warmed to room temperature or slightly higher to drive the reaction to completion. researchgate.net A temperature of 70-80 °C has been noted in some sulfonation reactions using SO₃ complexes. researchgate.net Careful temperature control is necessary to prevent the formation of by-products and degradation. researchgate.net

Time : The reaction time is monitored to ensure the reaction proceeds to completion without allowing for the formation of significant side products. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to track the consumption of the starting material and the formation of the product. researchgate.net Reaction times can vary from a few hours to over 24 hours depending on the reactivity of the substrate and the specific conditions employed. researchgate.net

An example of reaction condition optimization is presented in the table below, based on general principles of organic synthesis.

Table 1: Illustrative Optimization of Sulfonation Conditions

Entry Sulfonating Agent Solvent Temperature (°C) Time (h) Yield (%)
1 SO₃·Pyridine DCM 0 to 25 12 45
2 SO₃·Pyridine DMF 0 to 25 12 55
3 SO₃·DMF DMF 0 to 25 8 70
4 SO₃·DMF DMF 25 6 68

Overall Synthetic Yield and Efficiency Considerations

Yields for the sulfonation of amino acid derivatives can be variable. While some procedures report yields for related reactions in the 32-55% range, optimization can significantly improve this. nih.gov High-yielding procedures are a key goal of process development. nih.gov The efficiency is also impacted by the purification process. The introduction of the highly polar sulfonic acid group changes the solubility of the molecule, which can aid in its separation from non-polar by-products. sigmaaldrich.com However, purification of the final product to the required purity (e.g., ≥95% by HPLC) is a crucial step that can affect the isolated yield. sigmaaldrich.com

Advanced Synthetic Route Development and Process Optimization

Beyond the direct sulfonation of Fmoc-phenylalanine, advanced synthetic strategies aim to improve stereochemical control, efficiency, and scalability.

Stereodivergent and Enantiodivergent Synthetic Approaches

The synthesis of this compound requires the retention of the (S)-stereochemistry at the alpha-carbon. While the described route starts with (S)-phenylalanine, advanced methods could potentially construct the molecule from achiral precursors, which requires the introduction of stereochemistry.

Enantioselective Synthesis : These methods create a specific enantiomer. For amino acids, this can be achieved through asymmetric hydrogenation of a prochiral precursor or through biotransformations using transaminase enzymes. nih.govlibretexts.org For example, a Z-enamido acid precursor could be enantioselectively hydrogenated to produce the desired (S)-enantiomer. libretexts.org

Stereodivergent Synthesis : This refers to methods where, from a common starting material, any or all possible stereoisomers can be selectively produced. While there is limited specific literature on stereodivergent routes to this compound, general methods for the C-H functionalization of phenylalanine residues in peptides are being developed. ntu.ac.uknih.govntu.ac.uk These advanced palladium-catalyzed reactions, while not for sulfonation, demonstrate the potential for complex, late-stage modifications of the phenylalanine ring, which could be adapted for stereocontrolled syntheses in the future.

For this specific compound, starting from the readily available and optically pure (S)-phenylalanine is the most direct and common approach, ensuring the correct stereochemistry is maintained throughout the synthetic sequence.

Large-Scale Synthesis Considerations for Compound Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges.

Reagent Selection and Cost : On a large scale, the cost and safety of reagents are paramount. While SO₃·DMF may be more efficient, its cost-effectiveness compared to SO₃·Pyridine or other sulfonating agents must be evaluated. rsc.orgresearchgate.net

Process Safety and Control : The handling of sulfur trioxide complexes, even when stabilized, requires strict safety protocols to manage their reactivity and potential hazards. researchgate.net Temperature control is even more critical in large reactors to manage the exothermicity of the reaction and prevent runaway reactions. researchgate.net

Work-up and Purification : The isolation and purification of the final product must be efficient and scalable. This might involve crystallization, which can be more cost-effective than chromatography for large quantities. The amphoteric nature of the amino acid derivative might also be exploited for purification. libretexts.org Developing a robust crystallization procedure that delivers the product with high purity and yield is a key aspect of process optimization.

Waste Management : Large-scale synthesis generates significant waste streams. Green chemistry principles encourage the minimization of waste, for instance, by using catalytic methods or recycling solvents where possible. nih.gov

The development of a large-scale process for this compound would focus on creating a robust, safe, and cost-effective route that consistently produces the material to the required specifications. nih.gov

Batch Process Design and Reactor Systems

The industrial production of this compound and similar fine chemicals predominantly utilizes batch reactors. stolichem.com These systems are favored for their versatility in handling multiple reaction steps and varying production volumes. labmanager.com

A typical batch process for a protected amino acid derivative occurs in a closed, stirred-tank reactor (CSTR), which allows for precise control over reaction parameters like temperature, pressure, and mixing. irost.irweebly.com The reactor is charged with raw materials and solvents at the start of the reaction, and the product is discharged at the end of the process. nih.gov For the synthesis of this compound, the process would involve initial protection of the starting material, L-phenylalanine, with a fluorenylmethyloxycarbonyl (Fmoc) group, followed by the sulfonation reaction.

Reactor systems for this type of synthesis are typically glass-lined or stainless steel vessels to withstand the corrosive nature of reagents like sulfuric acid. Key design elements include:

Agitation System: An overhead stirrer with appropriately designed impellers ensures homogeneity of the reaction mixture, which is crucial for consistent reaction rates and heat distribution, especially when dealing with slurries or multi-phase systems. researchgate.netnih.gov

Heating/Cooling Jacket: A jacket surrounds the reactor to provide precise temperature control, which is critical for preventing side reactions and racemization. labmanager.com

Process Analytical Technology (PAT): Ports for in-line monitoring probes (e.g., for pH, temperature, or spectroscopic analysis) are often incorporated to allow for real-time process control and to ensure the reaction proceeds as expected. nih.gov

Material Charging/Discharging Ports: The reactor is equipped with ports for the controlled addition of reactants and solvents and for the removal of the final product mixture. irost.ir

The choice of a batch reactor over a continuous flow system for such specialty chemicals is driven by the need for flexibility and the typically smaller production volumes compared to commodity chemicals. stolichem.comlabmanager.com

Chemical Reaction Analysis and Mechanistic Insights

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). Its chemical behavior is dominated by the reactivity of its three key functional components: the base-labile Fmoc protecting group, the carboxyl group that participates in peptide bonding, and the sulfonic acid moiety on the phenyl ring.

Deprotection Chemistry of the Fmoc Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a temporary protecting group for the α-amino function, designed to be removed under mild basic conditions. genscript.com This allows for the selective deprotection of the N-terminus during peptide synthesis without affecting acid-labile side-chain protecting groups. chempep.com

The deprotection mechanism proceeds via a two-step E1cB (elimination, unimolecular, conjugate base) reaction:

Proton Abstraction: A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton from the C9 position of the fluorene (B118485) ring system. nih.gov

β-Elimination: This abstraction leads to the formation of a conjugate base, which is unstable and rapidly undergoes β-elimination. This step cleaves the C-O bond, releasing the free amine of the amino acid, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF). nih.govresearchgate.net

DBF Scavenging: The liberated dibenzofulvene is a reactive electrophile that could otherwise react with the newly deprotected amine. To prevent this, the deprotecting base (e.g., piperidine) is used in excess to act as a scavenger, trapping the DBF to form a stable adduct. chempep.comspringernature.com

The reaction is typically carried out using a 20-50% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), which facilitate the reaction. genscript.comnih.gov While piperidine is the standard, other bases like piperazine (B1678402) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used. nih.gov

Coupling Reactions and Peptide Bond Formation

The formation of a peptide bond is a condensation reaction between the activated carboxyl group of one amino acid and the free amino group of another. wikipedia.org In SPPS, the carboxyl group of the incoming this compound must be activated to facilitate the nucleophilic attack by the N-terminal amine of the peptide chain growing on the solid support. uniurb.it

Activation is achieved using coupling reagents, which convert the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium salt. Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but can cause racemization. This is often suppressed by adding nucleophilic additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure. peptide.combachem.com

Phosphonium (B103445) Salts: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP® (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient. bachem.com

Aminium/Uronium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are very popular due to their high reactivity and fast coupling times. peptide.com

For the incorporation of this compound (as its sodium salt, Fmoc-Phe(SO3Na)-OH), base-mediated coupling methods using reagents such as PyBOP® or HBTU are recommended. These reactions require the presence of a non-nucleophilic tertiary base, like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the protonated amine on the resin and to facilitate the reaction. bachem.com The presence of the strongly electron-withdrawing sulfonic acid group does not typically interfere with the coupling reaction itself but enhances the solubility of the resulting peptide.

Substitution Reactions involving the Sulfonic Acid Moiety

The sulfonic acid (-SO₃H) group attached to the phenyl ring is a strong electron-withdrawing group and is highly deactivating towards electrophilic aromatic substitution (EAS). wikipedia.orgnumberanalytics.com Should an EAS reaction occur, the sulfonic acid group would direct incoming electrophiles to the meta position relative to itself. numberanalytics.com

However, the most significant reaction involving the sulfonic acid group on an aromatic ring is its reversibility. wikipedia.org

Desulfonation: The sulfonation reaction is reversible under conditions of hot, dilute aqueous acid. wikipedia.orgyoutube.com This means that while the sulfonic acid group is stable under the basic conditions of Fmoc deprotection and the generally neutral conditions of coupling, it could potentially be cleaved during the final acidolytic cleavage of the peptide from the resin if harsh acidic conditions (e.g., strong acid at high temperature) are used.

Electrophilic Aromatic Substitution: While not a primary application of this building block, the aromatic ring could theoretically undergo further substitution reactions like nitration or halogenation. For example, treating benzenesulfonic acid with nitric acid can yield nitrobenzenesulfonic acid. numberanalytics.com However, the conditions required for such reactions are harsh and generally not compatible with peptide synthesis. The primary role of the sulfonic acid group in this context is to impart desirable physicochemical properties (i.e., solubility) to the final peptide, not to serve as a reactive handle for further substitution.

Purification and Quality Control Methodologies for Synthetic Products

After synthesis, the crude peptide containing the (S)-phenylalanine-4-sulfonic acid residue must be purified and subjected to rigorous quality control to ensure it meets the required specifications for identity, purity, and quantity. polypeptide.com

Purification of the crude peptide is most commonly achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). polypeptide.com This technique separates the target peptide from impurities generated during synthesis, such as deletion sequences (peptides missing an amino acid) or truncated sequences. polypeptide.com

Typical RP-HPLC Purification Parameters:

ParameterDescription
Stationary Phase C18 or C8 silica-based columns are most common, chosen based on the hydrophobicity of the peptide.
Mobile Phase A Water with a small amount of an ion-pairing agent, typically 0.1% trifluoroacetic acid (TFA).
Mobile Phase B Acetonitrile (B52724) (ACN) with 0.1% TFA.
Elution A gradient elution is used, where the percentage of Mobile Phase B is gradually increased to elute peptides based on their hydrophobicity.
Detection UV detector, typically set at 210-220 nm to detect the peptide backbone amide bonds. bachem.com

Following purification, a comprehensive set of quality control (QC) tests are performed to release the final product. High-quality Fmoc-amino acid starting materials, with high chemical and enantiomeric purity, are essential for minimizing impurities in the final peptide. altabioscience.comsigmaaldrich.com

Key Quality Control Tests for Peptide Products:

TestMethodPurposeTypical Specification
Identity Mass Spectrometry (ESI-MS or MALDI-TOF)Confirms the molecular weight of the target peptide. bachem.comObserved mass matches theoretical mass.
Purity Analytical RP-HPLCQuantifies the percentage of the desired peptide relative to impurities. merckmillipore.com≥ 95% or ≥ 98% (application dependent).
Sequence Verification Tandem Mass Spectrometry (MS/MS)Fragments the peptide to confirm the amino acid sequence.Fragmentation pattern matches the expected sequence.
Enantiomeric Purity Chiral Chromatography or GC-MS after hydrolysisDetermines the percentage of the correct (L- or D-) enantiomer for each amino acid. sigmaaldrich.com≥ 99.8% for each amino acid. cem.com
Peptide Content Amino Acid Analysis (AAA) or Nitrogen AnalysisDetermines the net amount of peptide in the lyophilized powder, accounting for water and counter-ions. merckmillipore.comReport value (typically 70-90%).
Residual Impurities GC or HPLCQuantifies residual solvents (e.g., DMF, ACN) and reagents (e.g., TFA).Within acceptable limits (e.g., TFA < 1%).
Water Content Karl Fischer TitrationMeasures the amount of residual water in the lyophilized powder.Report value (typically < 10%).

Reverse-Phase Chromatography Techniques for Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the purification and analysis of this compound. This method separates compounds based on their hydrophobicity, making it highly effective for isolating the target molecule from less hydrophobic or more hydrophobic impurities. organic-chemistry.org

The purification process typically employs a stationary phase consisting of silica (B1680970) with bonded hydrophobic alkyl chains, most commonly C18 (octadecyl) chains. The mobile phase is generally a mixture of an aqueous solvent and an organic modifier, such as acetonitrile or methanol. A gradient elution, where the concentration of the organic modifier is increased over time, is typically used to effectively resolve the compound from its impurities.

To enhance peak shape and resolution, additives are often incorporated into the mobile phase. Trifluoroacetic acid (TFA) is frequently used at a low concentration (e.g., 0.1%) to act as an ion-pairing agent, which can improve the retention and separation of the highly polar sulfonic acid-containing compound. Alternatively, buffers like ammonium (B1175870) acetate (B1210297) can be used. The selection of the column and mobile phase conditions is critical for achieving high purity, often exceeding 98-99%. sigmaaldrich.com

Key parameters for the RP-HPLC purification of this compound are summarized in the table below.

Table 1: Exemplary RP-HPLC Purification Parameters for this compound

Parameter Condition Purpose/Comment Reference
Stationary Phase C18 (e.g., Zorbax SB-C18, XBridge BEH C18) Provides hydrophobic surface for separation.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Aqueous component, TFA acts as an ion-pairing agent.
Mobile Phase B Acetonitrile (MeCN) Organic modifier, elutes the compound from the column.
Elution Mode Gradient Elution (e.g., 5-95% MeCN over 20 min) Allows for effective separation of impurities with varying polarities.
Detection UV (e.g., 254 nm) The fluorenyl group of the Fmoc-protecting group has a strong UV absorbance. google.com

| Purity Achieved | ≥98% | Standard purity for use in peptide synthesis. | |

Crystallization and Recrystallization Strategies for High Purity

Crystallization is a powerful and widely used technique for the large-scale purification of Fmoc-amino acids, including this compound. This method relies on the differential solubility of the target compound and its impurities in a given solvent system. A well-designed crystallization process can effectively remove by-products and achieve high levels of purity, often greater than 99%. google.com

For this compound, a common strategy involves dissolving the crude product in a suitable solvent system at an elevated temperature and then allowing it to crystallize upon cooling. An ethanol (B145695)/water mixture is a frequently cited solvent system for this purpose. google.com The ratio of ethanol to water, the concentration of the solute, and the cooling profile are critical parameters that must be optimized to maximize yield and purity. For instance, dissolving the crude material and then cooling to a low temperature, such as 4°C, can induce the precipitation of the purified product while impurities remain in the mother liquor.

This process is effective at removing various impurities, including residual reactants from the synthesis and certain side-products. The resulting crystalline solid can be isolated by filtration, washed with a cold solvent to remove residual mother liquor, and then dried under vacuum. ajpamc.com

Table 2: Recrystallization Protocol for this compound

Parameter Condition/Value Outcome Reference
Solvent System Ethanol/Water (7:3 v/v) Effective for dissolving the crude product and precipitating the pure compound.
Temperature Cooled to 4°C Induces crystallization and maximizes recovery of the purified product.
Purity Achieved ≥99% (by NMR) Demonstrates the high efficiency of the purification method.

| Yield Recovery | 90–92% | Indicates a highly efficient and economical purification step. | |

Control of Impurities and By-products during Synthesis (e.g., acetic acid, free amino acid content)

The quality of this compound is not solely defined by its HPLC purity but also by the absence of specific "hidden" impurities that can be particularly detrimental to peptide synthesis. sigmaaldrich.com Two of the most critical impurities to control are acetic acid and the corresponding free amino acid, (S)-phenylalanine-4-sulfonic acid.

Acetic Acid: Traces of acetic acid in Fmoc-amino acid batches are a significant concern. Acetic acid is highly reactive and can act as a capping agent during solid-phase peptide synthesis. It competes with the incoming activated Fmoc-amino acid to acylate the free N-terminal amine of the growing peptide chain, leading to the formation of N-acetylated, truncated sequences. sigmaaldrich.com This termination is irreversible and can dramatically reduce the yield of the desired full-length peptide. sigmaaldrich.com

The primary source of acetic acid contamination is often the hydrolysis of ethyl acetate, a common solvent used in the work-up and crystallization of Fmoc-amino acids. sigmaaldrich.com Residual ethyl acetate in the final product can also slowly hydrolyze or transesterify during storage, leading to an increase in acetic acid content over time. sigmaaldrich.com Due to its high reactivity and low molecular weight, even a small mass percentage of acetic acid can represent a significant molar excess, causing substantial chain termination. sigmaaldrich.com For high-quality peptide synthesis, the acetate content in Fmoc-amino acids is often specified to be extremely low, for example, ≤ 0.02%. sigmaaldrich.com Detecting and quantifying acetic acid can be challenging as it is often invisible to standard HPLC-UV methods used for purity analysis. sigmaaldrich.com

Free Amino Acid Content: The presence of the un-protected (S)-phenylalanine-4-sulfonic acid is another critical impurity. This arises from incomplete reaction during the introduction of the Fmoc protecting group. sigmaaldrich.com If present during a coupling step in peptide synthesis, this free amino acid can lead to the "double insertion" of the residue. This occurs when the free amino acid is coupled first, followed by the intended Fmoc-protected amino acid in the subsequent cycle, resulting in a peptide with an undesired extra amino acid. sigmaaldrich.com To mitigate this, the content of free amino acid is strictly controlled, with typical specifications limiting it to ≤ 0.2%. sigmaaldrich.commerckmillipore.com Quantitative analysis of this impurity often requires methods other than standard HPLC, such as gas chromatography (GC) after appropriate derivatization. sigmaaldrich.commerckmillipore.com

Table 3: Common Impurities in this compound and Their Control

Impurity Source Detrimental Effect in SPPS Typical Control Limit Reference
Acetic Acid Hydrolysis of ethyl acetate (crystallization solvent); Storage degradation. Acts as a capping agent, causing irreversible chain termination and reduced peptide yield. ≤ 0.02% sigmaaldrich.com

| Free Amino Acid | Incomplete Fmoc-protection reaction. | Leads to double insertion of the amino acid into the peptide sequence. | ≤ 0.2% | sigmaaldrich.commerckmillipore.com |

Applications in Advanced Chemical Synthesis and Bioconjugation

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for the artificial production of peptides. creative-peptides.compeptide.com The use of (S)-Fmoc-phenylalanine-4-sulfonic acid in SPPS presents both opportunities and challenges, requiring specific strategies for its successful incorporation and handling.

Strategies for Incorporating Sulfonated Amino Acids into Peptide Sequences

One direct approach involves the use of the pre-sulfonated Fmoc-amino acid derivative, this compound, directly in the coupling step. However, to circumvent potential solubility and coupling issues, alternative strategies have been developed. These include post-synthetic modification, where a precursor amino acid is incorporated into the peptide and subsequently sulfonated while still on the solid support. For instance, tyrosine can be converted to an arylsulfonic acid using chlorosulfonic acid in trifluoroacetic acid. acs.org Another method involves the use of protecting groups for the sulfonic acid moiety that are removed at a later stage.

Optimization of Coupling Conditions (e.g., PyBOP®, HBTU)

The formation of a peptide bond between the carboxylic acid of an incoming amino acid and the free amine of the resin-bound peptide is facilitated by coupling reagents. creative-peptides.com The choice of coupling reagent and the optimization of reaction conditions are crucial, especially when dealing with sterically hindered or functionally modified amino acids like this compound.

Commonly used coupling reagents in Fmoc-SPPS include phosphonium (B103445) salts like PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). sigmaaldrich.compeptide.combachem.com These reagents convert the protected amino acid into a more reactive species, facilitating efficient amide bond formation. sigmaaldrich.com For difficult couplings, more reactive reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be employed, which generate more reactive OAt esters. sigmaaldrich.comamericanpeptidesociety.org The efficiency of these reagents generally follows the order OAt > Oxyma Pure > 2-ClOBt > OBt. sigmaaldrich.com

Optimization of coupling conditions may involve adjusting the equivalents of the amino acid and coupling reagent, the type and amount of base (e.g., Diisopropylethylamine - DIPEA or N-methylmorpholine - NMM), reaction time, and temperature. nih.govunifi.ituci.edu For instance, a typical protocol might use 5 equivalents of the Fmoc-amino acid and 4.5 equivalents of HATU and HOAt. uci.edu

Table 1: Common Coupling Reagents in Fmoc-SPPS
Coupling ReagentAbbreviationClassKey Features
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOP®Phosphonium SaltEfficient coupling with less hazardous byproducts compared to BOP. peptide.combachem.com
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUAminium SaltWidely used, efficient, and rapid coupling with minimal racemization when HOBt is added. peptide.combachem.com
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUAminium SaltHighly efficient, especially for difficult couplings and N-methyl amino acids, due to the formation of reactive OAt esters. sigmaaldrich.combachem.com

Impact on Peptide Chain Elongation and Purity

The incorporation of this compound can impact the subsequent elongation of the peptide chain and the purity of the final product. The presence of the bulky and highly polar sulfonic acid group can lead to aggregation of the growing peptide chains on the solid support. sigmaaldrich.com This aggregation can hinder the accessibility of the N-terminal amine for the next coupling step, leading to incomplete reactions and the formation of deletion sequences (truncated peptides). americanpeptidesociety.orgsigmaaldrich.com

To mitigate these effects, strategies such as using specialized solvents or additives to disrupt secondary structure formation may be necessary. The quality of the Fmoc-amino acid building blocks is also paramount; impurities like free amino acids can lead to the insertion of multiple amino acid copies. nih.gov Ultimately, the successful incorporation of sulfonated amino acids relies on a careful balance of optimized coupling protocols and strategies to maintain the solubility and reactivity of the growing peptide chain. The purity of the crude peptide is typically assessed by techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). mdpi.com

Cleavage and Deprotection Strategies for Sulfonated Peptides

The final step in SPPS involves the cleavage of the peptide from the solid support and the removal of all side-chain protecting groups. thermofisher.comthermofisher.com This is typically achieved by treatment with a strong acid, most commonly Trifluoroacetic Acid (TFA). thermofisher.comwpmucdn.com

Acid Lability and Stability of Sulfonic Acid and O-Sulfate Linkages

A key consideration for peptides containing this compound is the stability of the carbon-sulfur (C-S) bond of the sulfonic acid group under the harsh acidic conditions of cleavage. Arylsulfonic acids, such as phenylalanine-4-sulfonic acid, are generally stable to TFA treatment. acs.org

In contrast, O-sulfate esters, which can be formed on amino acids like serine, threonine, and tyrosine, are known for their acid lability. acs.orgrsc.org This difference in stability is crucial when designing synthetic strategies for sulfopeptides. While the direct incorporation of Fmoc-Tyr(SO₃⁻) can be challenging, methods using more stable protected versions have been developed. nih.gov Studies have shown that the tetrabutylammonium (B224687) salts of O-sulfated hydroxy amino acids can minimize desulfation during TFA cleavage. rsc.org Most sulfonate esters are stable to moderately acidic conditions, with the isopropyl ester being an exception due to the formation of a stable secondary carbocation. nih.gov

Scavenger Selection for Sensitive Moieties

During TFA-mediated cleavage, highly reactive cationic species are generated from the cleavage of protecting groups (e.g., t-butyl cations) and the resin linker. thermofisher.comresearchgate.net These cations can react with nucleophilic side chains of certain amino acids, such as tryptophan, methionine, and cysteine, leading to unwanted side products. acs.org To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive species. thermofisher.comresearchgate.net

The choice of scavengers depends on the amino acid composition of the peptide. thermofisher.com A common cleavage cocktail is "Reagent K," which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). peptide.compeptide.com Triisopropylsilane (TIS) is another widely used scavenger, particularly effective at trapping trityl cations and reducing t-butyl trifluoroacetate. wpmucdn.comacs.orgresearchgate.net Water is often included to scavenge t-butyl cations, which is important for peptides containing residues protected with t-butyl groups. wpmucdn.com For peptides with sensitive residues like arginine protected with sulfonyl groups, specific reagents like Reagent R are recommended. peptide.com The development of new scavengers, such as benzylthiols, aims to provide more effective and less odorous alternatives to traditional thiol-based reagents. polypeptide.comnih.gov

Table 2: Common Scavengers and Their Targets in Peptide Cleavage
ScavengerTargeted Reactive SpeciesNotes
Triisopropylsilane (TIS)Trityl cations, t-butyl trifluoroacetateA common and effective scavenger. wpmucdn.comacs.orgresearchgate.net
Water (H₂O)t-Butyl cationsImportant for peptides with t-butyl protected residues. wpmucdn.com
1,2-Ethanedithiol (EDT)t-Butyl cations, assists in trityl group removalEffective but can have a strong odor and may lead to side reactions with tryptophan.
ThioanisoleGeneral cation scavengerOften used in combination with other scavengers like in Reagent K. peptide.compeptide.com
PhenolGeneral cation scavengerComponent of Reagent B and Reagent K. wpmucdn.compeptide.com

Design of Peptide Analogs with Tuned Properties

The modification of native peptide sequences with synthetic amino acids like this compound is a powerful method to probe structure-activity relationships (SAR) and enhance therapeutic potential. The sulfonic acid moiety can introduce critical new properties, such as increased aqueous solubility and the potential for novel electrostatic interactions, without drastically altering the core structure of the parent peptide. sigmaaldrich.com

Angiotensin II (Ang II) is an octapeptide hormone that plays a crucial role in blood pressure regulation through its interaction with the AT₁ and AT₂ receptors. etsu.edu The synthesis of Ang II analogs is a key strategy for developing receptor-specific agonists and antagonists for therapeutic use and for studying receptor-ligand interactions. rsc.orgfrontiersin.orgmdpi.com

The incorporation of sulfonated phenylalanine derivatives into the Ang II sequence has been explored as a means to modulate its biological activity. sigmaaldrich.comrsc.org L-phenylalanine can be treated with chlorosulfonic acid to produce sulfonic-acid derivatives, which are then used in solid-phase synthesis to create Ang II analogues. rsc.org These modifications, particularly at the C-terminal phenylalanine (Phe⁸), are critical for determining the peptide's agonist versus antagonist properties and its binding affinity. etsu.edu The introduction of a charged group like sulfonic acid at the para-position of the phenylalanine ring can significantly influence the electronic properties of the aromatic side chain, affecting how it fits into the receptor's binding pocket. rsc.org Research into various Phe⁸-modified analogs helps to elucidate the conformational changes that Ang II receptors undergo upon ligand binding. mdpi.com

This compound has been specifically utilized in the synthesis of analogs for both the plant peptide hormone Phytosulfokine (PSK) and the immunosuppressive cyclic peptide Cyclolinopeptide A (CLA). sigmaaldrich.com

Phytosulfokine (PSK): PSK is a sulfated pentapeptide that acts as a growth factor in plants, promoting cell proliferation and regulating various developmental processes. mdpi.comnih.govnih.gov The native peptide contains sulfated tyrosine residues, which are essential for its biological activity. frontiersin.org The synthesis of PSK analogs is a common approach to investigate its structure-activity relationship. nih.gov Introducing 4-sulfo-phenylalanine into the PSK sequence is one such strategy, often aimed at enhancing the peptide's solubility while mimicking the negatively charged sulfate (B86663) groups of tyrosine. sigmaaldrich.com This allows researchers to study the specific role of charge and structure at different positions within the peptide chain. nih.govnih.gov

Cyclolinopeptide A (CLA): CLA is a cyclic nonapeptide known for its immunosuppressive properties. Structure-activity studies on CLA have revealed the importance of the Pro-Pro-Phe-Phe sequence for its biological function. In one study, linear and cyclic analogs of CLA were synthesized where one or both of the phenylalanine residues were substituted with their sulfonated derivatives. sigmaaldrich.com While these analogs showed little difference in the humoral immune response model, a linear peptide containing sulfonated phenylalanine at position nine demonstrated greater suppressive activity than the reference compound, Cyclosporin A, in a cellular immune response model. sigmaaldrich.com This highlights how the introduction of a sulfonic acid group can fine-tune the biological activity profile of a peptide.

Role in Peptidomimetic Design and Structural Modification

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability, better bioavailability, and higher receptor affinity. nih.gov The incorporation of unnatural amino acids like sulfonated phenylalanine is a key tactic in peptidomimetic design.

The design of peptidomimetics that include sulfonated phenylalanine is guided by several key principles aimed at leveraging the unique characteristics of the sulfonic acid group.

Mimicking Phosphorylation: The tetrahedral geometry and negative charge of a sulfonate group can serve as a stable, non-hydrolyzable mimic of a phosphate (B84403) group. This is particularly useful in designing mimics of phosphopeptides that target protein-protein interactions involving phosphotyrosine binding domains, such as SH2 domains.

Modulating Receptor Interactions: The introduction of a strong acid group provides a site for potent electrostatic or hydrogen bonding interactions within a receptor binding site that may not be possible with natural amino acids. This can lead to enhanced binding affinity and selectivity. nih.gov

Structural Scaffolding: The bulky and conformationally influential sulfonate group can be used to orient other nearby functional groups, effectively acting as a structural scaffold to hold the peptidomimetic in a bioactive conformation.

Interactive Table: Design Principles for Incorporating Sulfonated Phenylalanine Select a design principle from the dropdown menu to see its primary application and rationale in peptidomimetic design.

Design PrinciplePrimary ApplicationRationale
Enhanced Solubility Improving drug-like propertiesOvercomes poor solubility of hydrophobic peptides, facilitating formulation and administration.
Phosphotyrosine Mimicry Kinase inhibitors, SH2 domain bindersProvides a stable, non-hydrolyzable negative charge to mimic phosphorylated residues.
New Electrostatic Interactions Increasing binding affinity/selectivityThe strong anionic sulfonate group can form novel salt bridges or H-bonds with receptor sites.
Conformational Control Pre-organizing the moleculeThe bulky, charged group restricts local bond rotation, reducing the entropic penalty of binding.

Introducing conformational constraints into a peptide is a proven strategy for increasing its activity and selectivity by reducing the entropic penalty of binding to its target. nih.gov The bulky, charged nature of the 4-sulfonic acid substituent on the phenylalanine ring inherently imposes local conformational restrictions.

A major drawback of natural peptides as therapeutic agents is their rapid degradation by proteases in the body. nih.gov Designing peptidomimetics with enhanced resistance to proteolysis is therefore a critical goal. The incorporation of this compound contributes to this stability through several mechanisms:

Steric Hindrance: The bulky sulfonic acid group on the phenyl ring can act as a shield, sterically hindering the approach of protease enzymes to the adjacent peptide bonds. Proteases have specific recognition pockets for the side chains of the amino acids they cleave, and the unnatural, bulky sulfonate group does not fit well into these pockets.

Modified Recognition Site: Proteases recognize specific amino acid sequences. The presence of an unnatural amino acid like 4-sulfophenylalanine disrupts these recognition motifs, making the peptide a poor substrate for the enzyme.

Backbone Modification Synergy: While modifying the side chain provides protection, this strategy is often combined with modifications to the peptide backbone itself, such as the use of sulfonamide bonds instead of amide bonds, to create highly protease-resistant molecules. nih.gov The introduction of a sulfonamide moiety has been shown to not only protect the cleavage site but also increase the stability of adjacent amide bonds. nih.gov

Design of Ligands with Specific Pharmacological Activity Profiles through Chemical Modification

The strategic incorporation of sulfonic acid groups is a key tactic in modern medicinal chemistry for the rational design of ligands with tailored pharmacological profiles. nih.gov this compound serves as a critical building block in this endeavor, allowing for the precise placement of a strongly acidic, permanently anionic moiety onto a peptide or small molecule scaffold. researchgate.net This chemical modification profoundly influences the physicochemical and biological properties of the resulting ligand.

The sulfonic acid functional group is characterized by its low pKa, ensuring it is fully deprotonated and carries a negative charge under a wide range of physiological pH conditions. researchgate.net This permanent charge can be exploited to achieve several design objectives:

Enhanced Aqueous Solubility: The primary and most direct consequence of introducing a sulfonic acid group is a significant increase in the hydrophilicity and aqueous solubility of the parent molecule. This is particularly advantageous for ligands intended for biological applications, as it can improve bioavailability and facilitate formulation.

Modulation of Receptor Binding: The sulfonic acid group can act as a key pharmacophore, engaging in strong electrostatic and hydrogen-bonding interactions with complementary positively charged residues (e.g., arginine, lysine) or polar pockets within a biological target, such as an enzyme active site or a cell surface receptor. eurekaselect.com By replacing a native phenylalanine with its 4-sulfonated counterpart, medicinal chemists can introduce new, potent binding interactions to enhance ligand affinity and selectivity.

Bioisosteric Replacement: The tetrahedral geometry and anionic character of the sulfonate group allow it to serve as a non-hydrolyzable bioisostere for phosphate or carboxylate groups. This substitution can impart metabolic stability to a ligand by preventing enzymatic cleavage while preserving the essential electrostatic interactions required for biological activity.

Research findings indicate that amino sulfonic acids and their derivatives are present in natural products and have been effectively used in the design of peptidomimetics and for drug discovery. researchgate.net The stability of the sulfonamide bond, a related functional group, under physiological conditions further underscores the utility of sulfur-based functional groups in creating robust therapeutic candidates. researchgate.net

Table 1: Influence of Sulfonic Acid Modification on Ligand Properties This is an interactive table. Select a property to see more details.

Property ModifiedChemical RationalePharmacological ImplicationSupporting Evidence
SolubilityIntroduction of a highly polar, ionizable group increases interaction with aqueous solvents.Improved bioavailability and ease of formulation for therapeutic agents. researchgate.net
Binding AffinityForms strong electrostatic and hydrogen bonds with target receptors.Enhanced potency and selectivity of the ligand. eurekaselect.com
Metabolic StabilityActs as a stable bioisostere of phosphate or carboxylate groups, resisting enzymatic hydrolysis.Increased in vivo half-life and duration of action. researchgate.net
Physicochemical ProfilePermanently anionic at physiological pH due to its strong acidity.Predictable charge-based interactions and altered membrane permeability. researchgate.net

Strategies for Bioconjugation and Functionalization of Biomolecules

Introducing Sulfonic Acid Moieties into Peptides and Proteins via Conjugation

The most direct application of this compound is as a specialized building block in fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS). nih.gov This methodology allows for the de novo synthesis of peptides with a sulfonic acid group incorporated at a predetermined position within the amino acid sequence. The process involves the standard SPPS cycle of deprotection and coupling, where this compound is introduced just like any other protected amino acid. youtube.com

The primary purpose of incorporating this residue is to bestow specific, desirable properties upon the final peptide. The sulfonic acid moiety enhances the aqueous solubility and can improve the stability of the resulting peptide, which is crucial for peptides intended for therapeutic or diagnostic use. Furthermore, the introduction of this functional group can be essential for mimicking post-translational modifications, such as tyrosine sulfation, which is a vital modification for many protein-protein interactions. researchgate.netnih.gov

Innovations in synthesis have also focused on the protecting group itself. The use of sulfonated Fmoc (Smoc) protecting groups has been proposed to enhance the water solubility of the peptide intermediates during synthesis, potentially allowing for greener chemistry in aqueous or alcohol-based solvent systems. google.com The challenge of the acid lability of sulfate linkages has been addressed through methods like using tetrabutylammonium as a stabilizing counter-ion, which minimizes desulfation during the final trifluoroacetic acid (TFA) cleavage step in Fmoc-SPPS. researchgate.net

Table 2: Comparison of Native vs. Sulfonated Peptides This is an interactive table. Click on the headers to sort.

PropertyNative Peptide (Containing Phenylalanine)Sulfonated Peptide (Containing Phenylalanine-4-sulfonic acid)Reference
Aqueous SolubilityVariable, often low for hydrophobic sequences.Significantly increased.
Charge at pH 7.4Dependent on other ionizable residues (e.g., Asp, Glu, Lys, Arg).Contributes a permanent negative charge. researchgate.net
PurificationStandard reversed-phase HPLC.Can be isolated based on altered charge using techniques like ion-exchange chromatography. nih.gov
Biological InteractionsPrimarily hydrophobic and van der Waals interactions from the phenyl ring.Adds potent electrostatic and hydrogen bonding capabilities. eurekaselect.com

Chemical Methodologies for Site-Specific Bioconjugation

Site-specific bioconjugation typically relies on the presence of a unique, reactive functional group that can undergo a specific chemical reaction with a complementary partner, a concept known as orthogonal chemistry. nih.gov Common examples include the reaction of a thiol on a cysteine residue or the "click chemistry" ligation of an azide-functionalized amino acid with an alkyne. nih.govchemimpex.comnih.gov

This compound does not possess a functional group designed for such direct, covalent bioconjugation reactions. Its sulfonic acid moiety is relatively inert under typical bioconjugation conditions. Therefore, its role in site-specificity is achieved through a different paradigm: site-specific incorporation during synthesis to impart site-specific properties .

The chemical methodology is the precise placement of the amino acid during SPPS. Once incorporated, the sulfonic acid group exerts its influence from a defined position in the peptide chain. This site-specific functionalization can be leveraged in several ways:

Site-Directed Non-Covalent Interactions: The fixed negative charge of the sulfonate can be strategically positioned to form a salt bridge with a specific positively charged amino acid on a target protein, thereby directing the binding orientation and enhancing specificity.

Conformational Control: The steric bulk and strong electrostatic nature of the sulfonate group at a specific site can constrain the conformational freedom of the peptide backbone, stabilizing a particular secondary structure (e.g., a β-turn) that is required for selective receptor recognition.

Chemically-Driven Separation: The unique charge imparted by the sulfonic acid can be used as a handle for purification. For instance, N-terminal sulfonation of peptides alters their charge state in acidic solutions, enabling their selective enrichment and isolation from non-sulfonated peptides using strong cation exchange chromatography. nih.gov This represents a methodology where a site-specific chemical modification facilitates the specific handling and identification of the molecule.

This approach contrasts with methods that use amino acids like Fmoc-4-azido-L-phenylalanine, where the azide (B81097) group is specifically incorporated to serve as a reactive handle for subsequent orthogonal covalent ligation via click chemistry. chemimpex.comnih.gov With this compound, the functionalization is the incorporation of the sulfo-phenylalanine residue itself, and the "conjugation" is the resulting non-covalent interaction with its biological target.

Development of Conjugates for Targeted Delivery Systems (Chemical Design Focus)

The chemical design of conjugates for targeted delivery, such as peptide-drug conjugates (PDCs), involves the strategic assembly of three core components: a homing peptide that binds to a specific cell surface receptor, a cytotoxic payload (drug), and a linker that connects them. nih.govcreative-peptides.com The incorporation of this compound into the homing peptide is a key design choice that can significantly enhance the performance and therapeutic potential of the entire conjugate. gencefebio.com

From a chemical design perspective, introducing a sulfonated residue addresses several critical challenges in the development of targeted delivery systems:

Enhancing Target Affinity and Selectivity: The homing peptide's ability to bind selectively to receptors overexpressed on cancer cells is paramount for targeted therapy. nih.govmdpi.com As detailed in section 3.2.4, the sulfonic acid group can be rationally positioned within the peptide sequence to create new, strong interactions with the target receptor, thereby increasing the binding affinity and selectivity of the entire conjugate. This ensures the cytotoxic payload is delivered more efficiently to malignant cells while sparing healthy tissue.

The design process involves a careful balance. The peptide must be modified to optimize drug delivery properties without disrupting the conformation required for high-affinity receptor binding. nih.gov The use of this compound provides a powerful tool for chemists to fine-tune these properties, leading to the development of more effective and safer targeted therapeutics. mdpi.commdpi.com

Table 3: Chemical Design Considerations for PDCs Using Sulfonated Peptides This is an interactive table. Select a design aspect to see more details.

Design AspectRole of Phenylalanine-4-sulfonic acidIntended OutcomeReference
Overall SolubilityActs as a powerful solubilizing moiety to counteract the hydrophobicity of the drug payload.Prevents aggregation; improves formulation and in vivo administration.
Target BindingIntroduces a potent electrostatic interaction point within the peptide's binding motif.Increases affinity and selectivity for the target receptor on cancer cells. nih.govmdpi.com
PharmacokineticsIncreases hydrophilicity, potentially reducing non-specific protein binding and altering clearance pathways.Optimizes circulation half-life and biodistribution of the conjugate. nih.gov
Synthetic AccessibilityIncorporated as a standard building block during Fmoc-SPPS of the homing peptide.Allows for precise, site-specific placement of the functional group. nih.govyoutube.com

Role in Supramolecular Chemistry and Advanced Materials Science

Self-Assembly Mechanisms of (S)-Fmoc-Phenylalanine-4-Sulfonic Acid and Its Derivatives

The spontaneous organization of this compound molecules into ordered supramolecular structures is a complex process governed by a delicate interplay of non-covalent interactions.

Driving Forces for Self-Assembly

The self-assembly of Fmoc-amino acid derivatives, including this compound, is primarily driven by a combination of non-covalent forces:

Ionic Interactions: The sulfonic acid group (-SO₃H) is strongly acidic, with a pKa of approximately 1. This results in a negative charge over a wide pH range, enabling strong electrostatic interactions. These ionic interactions are critical for the molecule's solubility in water and play a crucial role in its interaction with other charged species and in stabilizing supramolecular structures.

Hydrophobic Effects: The large, nonpolar Fmoc group and the phenyl ring of the phenylalanine residue contribute significantly to the hydrophobic character of the molecule. nih.govresearchgate.net In aqueous environments, these hydrophobic regions tend to minimize their contact with water molecules, driving them to aggregate and form the core of self-assembled structures. researchgate.netpsu.edu

π-π Stacking: The aromatic nature of the fluorenyl group in the Fmoc moiety and the phenyl ring of phenylalanine facilitates π-π stacking interactions. nih.govmanchester.ac.uk These interactions, arising from the overlapping of p-orbitals between adjacent aromatic rings, are a key stabilizing force in the formation of ordered assemblies like nanofibers and ribbons. nih.gov The combination of the Fmoc group with the phenyl side groups promotes these stacking interactions, leading to rapid self-assembly. nih.gov

Table 1: Key Driving Forces in the Self-Assembly of this compound
Driving ForceContributing Molecular MoietyDescriptionSignificance in Self-Assembly
Ionic InteractionsSulfonic Acid Group (-SO₃H)Strong electrostatic attraction/repulsion between charged groups. The sulfonic acid group is strongly anionic. Enhances water solubility and mediates pH-dependent assembly. nih.gov Critical for stabilizing structures in aqueous media.
Hydrophobic EffectsFmoc Group, Phenyl RingTendency of nonpolar groups to aggregate in aqueous solution to minimize contact with water. researchgate.netA primary driver for the initial aggregation of molecules. psu.edu
π-π StackingFmoc Group, Phenyl RingNon-covalent interaction between aromatic rings. manchester.ac.ukStabilizes the ordered packing of molecules into nanofibers and other supramolecular structures. nih.gov

Influence of Fmoc Group and Sulfonic Acid Moiety on Aggregation

The Fmoc group and the sulfonic acid moiety are not merely passive components; they actively direct the self-assembly process:

The sulfonic acid moiety imparts a strong hydrophilic character and a negative charge to the molecule. This has several profound effects on aggregation. Firstly, it enhances water solubility, which is a prerequisite for self-assembly in aqueous media. Secondly, the electrostatic repulsion between the negatively charged sulfonate groups can prevent uncontrolled precipitation and favor the formation of well-defined, kinetically stable nanostructures. researchgate.net The presence of this charged group makes the self-assembly process highly sensitive to environmental cues like pH and the presence of counterions.

pH and Ionic Strength Effects on Self-Assembly Dynamics

The self-assembly of this compound is exquisitely sensitive to the pH and ionic strength of the surrounding medium, offering a powerful means to control the process.

Ionic Strength: The addition of salts to the solution can modulate the electrostatic interactions that govern self-assembly. The counterions from the salt can screen the electrostatic repulsion between the negatively charged sulfonate groups, thereby promoting aggregation. rsc.org The type and concentration of the salt can significantly influence the morphology and mechanical properties of the resulting self-assembled structures. rsc.orgnih.gov For instance, in related systems of cationic Fmoc-phenylalanine derivatives, the addition of inorganic salts was shown to be essential for shielding charges and promoting hydrogelation. rsc.org

Hydrogelation Phenomena and Material Design

The self-assembly of this compound can lead to the formation of hydrogels, which are three-dimensional networks of nanofibers that entrap large amounts of water. researchgate.netnih.gov

Formation of Self-Assembled Hydrogels

The formation of hydrogels from this compound and its derivatives typically involves a hierarchical self-assembly process. researchgate.net Initially, the molecules aggregate to form primary nanostructures such as nanofibers or ribbons, driven by hydrophobic and π-π stacking interactions. psu.edu As the concentration of these nanofibers increases, they entangle to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a self-supporting hydrogel. psu.edursc.org The properties of these hydrogels, such as their stiffness and stability, are directly related to the density and interconnectivity of the nanofibrillar network. mdpi.com

Tuning Gelation Properties through Molecular Design

The properties of hydrogels derived from Fmoc-amino acids can be precisely tuned through rational molecular design. By modifying the chemical structure of the building block, it is possible to alter the intermolecular interactions and, consequently, the macroscopic properties of the resulting hydrogel.

Strategies for tuning gelation properties include:

Modification of the Amino Acid Side Chain: Altering the hydrophobicity or introducing specific functional groups to the phenylalanine side chain can significantly impact self-assembly and gelation. For example, the introduction of halogen atoms to the phenyl ring of Fmoc-phenylalanine has been shown to enhance self-assembly and influence the rheological properties of the resulting hydrogels. rsc.org

Alteration of the N-terminal Group: While the Fmoc group is a potent driver of self-assembly, replacing it with other aromatic moieties can modulate the strength of π-π stacking and hydrophobic interactions, thereby tuning the gelation behavior. psu.edu

Peptide Elongation: Incorporating this compound into short peptide sequences can introduce additional hydrogen bonding and other interactions, leading to hydrogels with different structural and mechanical properties. nih.govmdpi.com

Co-assembly: Mixing this compound with other self-assembling molecules can lead to the formation of multicomponent hydrogels with hybrid properties. rsc.orgnih.gov This approach allows for the creation of materials with tailored functionalities.

Table 2: Strategies for Tuning Hydrogel Properties
StrategyDescriptionEffect on Hydrogel PropertiesExample
Side-Chain ModificationIntroducing functional groups to the amino acid side chain.Alters hydrophobicity, π-π stacking, and steric hindrance, affecting fibril formation and gel stiffness. rsc.orgHalogenation of the phenyl ring of Fmoc-phenylalanine. rsc.org
N-Terminal Group AlterationReplacing the Fmoc group with other aromatic or non-aromatic moieties.Modulates the primary driving force for self-assembly, influencing gelation kinetics and strength. psu.eduReplacing Fmoc with other protecting groups to study the effect on self-assembly. psu.edu
Peptide ElongationIncorporating the molecule into a di- or tri-peptide sequence.Introduces additional hydrogen bonding networks, potentially leading to more robust and stable hydrogels. nih.govmdpi.comCreation of Fmoc-dipeptides and Fmoc-tripeptides. nih.govmdpi.com
Co-assemblyMixing with other gel-forming molecules.Creates multicomponent materials with synergistic or hybrid properties. rsc.orgnih.govCo-assembly of Fmoc-peptide derivatives with other amino acids or peptides. rsc.org

Influence of Side-Chain Modifications (e.g., Halogenation) on Hydrogelation Kinetics and Rheology

The properties of Fmoc-phenylalanine-based hydrogels can be precisely tuned by modifying the phenyl side chain. Studies on halogenated derivatives of Fmoc-phenylalanine (Fmoc-Phe) demonstrate that both the type of halogen (F, Cl, Br) and its position (ortho, meta, para) have a dramatic impact on the rate of self-assembly and the mechanical strength of the resulting hydrogel. researchgate.net

Incorporating single halogen atoms on the aromatic side chain generally enhances the efficiency of self-assembly compared to the unmodified Fmoc-Phe. researchgate.net This is attributed to a combination of altered hydrophobicity and the potential for halogen bonding to direct the supramolecular organization. researchgate.netrsc.org The rheological properties, specifically the storage modulus (G'), which indicates the stiffness of the gel, are highly sensitive to these minimal atomic changes. For instance, research has shown that the storage modulus can vary by over an order of magnitude depending on the halogen and its position. researchgate.net The trend for gel rigidity often follows the order of the halogen's electronegativity and ability to form halogen bonds, with F > Cl > Br, and the substitution position in the order of meta > ortho > para. researchgate.net

In contrast to halogens, the sulfonic acid group on this compound introduces a bulky, highly polar, and permanently anionic charge. This has a profound effect on hydrogelation. The strong hydrophilic nature of the -SO₃H group increases the solubility of the monomer but also introduces powerful electrostatic repulsion. This repulsion must be overcome by the other driving forces of assembly (π-π stacking, hydrogen bonding). Consequently, the kinetics and thermodynamics of gelation are significantly different from those of hydrophobic or halogenated analogues. The resulting hydrogel network is stabilized by a unique balance of forces, where the ionic nature of the sulfonic acid groups can be exploited to control gel properties through changes in ionic strength.

Table 1: Comparative Rheological Properties of Halogenated Fmoc-Phe Derivatives

CompoundSubstitution PatternReported Storage Modulus (G')Primary Influencing Factors
Fmoc-3-F-Phemeta-Fluoro~4200 PaHigh electronegativity, potent electronic influence researchgate.net
Fmoc-4-Br-Phepara-Bromo~130 PaLarger atomic radius, steric effects, weaker halogen bond propensity compared to F/Cl researchgate.netrsc.org
Fmoc-PheUnsubstitutedLower gelation efficiency compared to halogenated derivatives researchgate.netBaseline hydrophobic and π-π interactions researchgate.net
This compoundpara-Sulfonic acidProperty is dependent on pH and ionic strengthStrong electrostatic repulsion, high hydrophilicity

Design of Functional Amino Acid-Based Hydrogels

The design of functional hydrogels from Fmoc-amino acids is a modular process, allowing for the creation of materials with tailored characteristics for specific applications. mdpi.com The self-assembly process can be triggered by environmental cues, such as a change in pH or the addition of salts. acs.orgrsc.org For example, Fmoc-amino acids are typically dissolved at a high pH where they are deprotonated and soluble, and gelation is induced by lowering the pH, which protonates the carboxyl group and triggers assembly. rsc.org

This compound offers a distinct design advantage. Its sulfonic acid group has a very low pKa, meaning it remains deprotonated and negatively charged over a wide physiological pH range. This pH-insensitivity provides a stable, intrinsic charge to the hydrogel matrix. This feature is crucial for designing materials that need to maintain their structure and function in biological environments where pH can fluctuate. Furthermore, these anionic hydrogels can be designed to interact specifically with cationic molecules, peptides, or proteins through electrostatic interactions, opening avenues for multicomponent systems with emergent properties. rsc.org The co-assembly of such charged monomers with oppositely charged or neutral building blocks allows for the creation of complex hydrogels with finely tuned mechanical and functional properties. rsc.orgresearchgate.net

Applications in Advanced Functional Materials

The tunable nature and biocompatibility of hydrogels derived from this compound make them highly suitable for a range of applications in advanced materials, particularly in the biomedical field.

Stabilization of Growth Factors in Supramolecular Platforms

Growth factors are potent signaling proteins that are essential for tissue regeneration but are often unstable and have short half-lives in vivo. Supramolecular hydrogels offer a protective environment that can stabilize these delicate biomolecules and provide for their sustained release. This compound is particularly well-suited for this role. Its anionic sulfonate groups can electrostatically interact with positively charged domains on heparin-binding growth factors, such as certain members of the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) families. nih.gov

This interaction mimics the function of heparin, a natural sulfated polysaccharide in the extracellular matrix that binds and stabilizes these same growth factors. nih.gov By sequestering the growth factors within the hydrogel network, they are protected from proteolytic degradation and their release into the surrounding tissue is slowed, creating a localized and sustained therapeutic effect. nih.gov

Development of Biomimetic Scaffolds and Cell Culture Materials (Chemical Design)

An ideal scaffold for tissue engineering and 3D cell culture should mimic the natural extracellular matrix (ECM) both structurally and functionally. researchgate.net Hydrogels formed from Fmoc-amino acids self-assemble into a network of nanofibers that structurally resembles the collagen fibrils of the native ECM. manchester.ac.ukresearchgate.net

The chemical design of hydrogels using this compound allows for functional biomimicry. The dense presentation of sulfonate groups on the surface of the nanofibers mimics the highly sulfated glycosaminoglycans (GAGs) of the ECM. nih.gov These GAGs are critical for cell signaling, adhesion, and regulating the tissue's microenvironment. By incorporating these sulfonate moieties, the hydrogel scaffold can be designed to actively participate in biological processes, such as promoting cell adhesion and guiding cell differentiation, for instance in bone tissue engineering. nih.govresearchgate.net The in-situ formation of these gels allows for the simple encapsulation of cells within a 3D environment that better reflects in vivo conditions. bohrium.comnih.gov

Enzyme Immobilization within Self-Assembled Hydrogel Matrices

Enzymes are powerful catalysts, but their practical use is often limited by their poor operational stability and difficulty in reuse. nih.gov Immobilizing enzymes within a solid support can overcome these limitations. The porous, highly hydrated, and biocompatible nature of Fmoc-amino acid hydrogels makes them excellent matrices for enzyme immobilization. nih.gov

The hydrogel network physically entraps the enzyme, preventing it from leaching while allowing substrate and product to diffuse freely. A hydrogel made from this compound would offer additional advantages. The negatively charged sulfonate groups within the matrix can form favorable electrostatic interactions with positively charged patches on an enzyme's surface, potentially enhancing its conformational stability and catalytic activity. nih.gov This stabilization can protect the enzyme from denaturation at high temperatures or in harsh pH conditions, significantly expanding its operational range. For example, studies with similar self-assembled hydrogels have shown that an immobilized enzyme can retain significant activity at temperatures where its free counterpart is completely denatured. nih.gov

Analytical and Characterization Paradigms in Research

Spectroscopic and Spectrometric Characterization Methods for Structural Elucidation

Spectroscopic and spectrometric methods provide fundamental insights into the molecular architecture of (S)-Fmoc-phenylalanine-4-sulfonic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, offering unambiguous confirmation of its stereochemistry and the regiochemistry of the sulfonic acid group.

¹H NMR Spectroscopy: In the proton NMR spectrum, the fluorenylmethyloxycarbonyl (Fmoc) group presents a series of characteristic signals in the aromatic region (typically δ 7.20-7.90 ppm). chemicalbook.comrsc.org The protons of the phenylalanine aromatic ring are significantly affected by the para-substitution of the electron-withdrawing sulfonic acid group, leading to a distinct splitting pattern that confirms the 4-position substitution. The α-proton of the chiral center typically appears as a multiplet, and its coupling to the adjacent β-protons provides further structural confirmation. rsc.org The integrity of the (S)-enantiomer is confirmed through these precise spectral patterns, as the diastereomeric environment created by the chiral center influences the chemical shifts of nearby protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data. It shows distinct signals for the carbonyl carbons of the Fmoc protecting group and the carboxylic acid. rsc.orgchemicalbook.com The carbons of the phenyl ring exhibit chemical shifts indicative of the sulfonic acid substituent at the C4 position. The chiral α-carbon signal confirms the core amino acid structure. Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign all proton and carbon signals, solidifying the structural assignment.

Table 1: Representative NMR Data for the Fmoc-Phenylalanine Core Structure Note: The presence of a sulfonic acid group at the 4-position on the phenyl ring would alter the chemical shifts of the aromatic protons and carbons compared to the unsubstituted parent compound, Fmoc-Phe-OH.

NucleusFunctional GroupRepresentative Chemical Shift (δ ppm)
¹H NMR Aromatic (Fmoc)7.20 - 7.90
Amide (NH)~7.8
α-CH4.13 - 4.22
β-CH₂2.87 - 3.09
¹³C NMR Carbonyl (Carboxylic Acid)~173
Carbonyl (Fmoc)~156
Aromatic/Alkenyl120 - 144
Fmoc (CH/CH₂)46 - 66
α-Carbon~55
β-Carbon~37

Data compiled from representative spectra of Fmoc-phenylalanine. chemicalbook.comrsc.org

Mass spectrometry (MS) is a critical tool for verifying the molecular weight and assessing the purity of this compound. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition.

The compound has a molecular formula of C₂₄H₂₁NO₇S and a monoisotopic molecular weight of 467.49 g/mol . cymitquimica.com Electrospray ionization (ESI) is a common soft ionization technique used for this type of analysis, often showing the protonated molecule [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺. The precise mass measurement obtained from MS serves as a primary confirmation of the compound's identity. rsc.org Furthermore, MS can be coupled with liquid chromatography (LC-MS) to provide information about impurities, even at trace levels.

Table 2: Molecular Identity of this compound

PropertyValue
Compound Name This compound
Molecular Formula C₂₄H₂₁NO₇S
Molecular Weight 467.49 g/mol

Data sourced from multiple chemical suppliers and databases. cymitquimica.comchemicalbook.com

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the key functional groups present in the this compound molecule. The FTIR spectrum provides a molecular fingerprint based on the vibrational frequencies of chemical bonds. semanticscholar.orgresearchgate.net

Key characteristic absorption bands include:

O-H Stretch: A broad band for the carboxylic acid O-H group. instanano.com

N-H Stretch: A signal corresponding to the amine N-H bond within the Fmoc-protected group. rsc.orginstanano.com

C=O Stretch: Strong absorption bands for the carbonyl groups of both the carboxylic acid and the urethane (B1682113) linkage of the Fmoc group. rsc.org

Aromatic C=C Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region indicating the presence of the aromatic rings.

S=O and S-O Stretches: Characteristic strong absorptions for the sulfonic acid group (SO₃H), typically found in the regions of 1342-1350 cm⁻¹ (asymmetric) and 1150-1165 cm⁻¹ (symmetric) for the S=O bonds.

The combination of these specific absorption bands confirms the presence of all expected functional moieties within the molecule.

Table 3: Key FTIR Functional Group Frequencies for this compound

Functional GroupBondCharacteristic Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (broad)
Secondary Amine (Amide)N-H Stretch3310 - 3350
Carbonyl (Carboxylic Acid/Fmoc)C=O Stretch1680 - 1740
Aromatic RingC=C Stretch1450 - 1600
Sulfonic AcidS=O Stretch1340 - 1350 and 1150 - 1170

Frequency ranges are general and can be influenced by the specific molecular environment. rsc.orginstanano.com

Chromatographic Techniques for Purity and Identity Validation

Chromatographic methods are fundamental for separating this compound from any unreacted starting materials, byproducts, or enantiomeric impurities, thereby validating its purity and identity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound, with purities often reported to be ≥98%. nih.gov The technique separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode used. researchgate.netresearchgate.net

The optimization of RP-HPLC conditions is crucial for achieving a robust and reproducible separation.

Stationary Phase: A C18 (octadecylsilane) column is the most widely used stationary phase for separating moderately polar to nonpolar compounds like this Fmoc-amino acid derivative. researchgate.netresearchgate.net These columns provide excellent hydrophobic interaction capabilities.

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components.

Additives: To improve peak shape and resolution, additives like formic acid or trifluoroacetic acid (TFA) are often included in the aqueous phase at low concentrations (e.g., 0.1%). researchgate.netmdpi.com These additives help to suppress the ionization of the carboxylic acid and sulfonic acid groups, leading to sharper, more symmetrical peaks.

Detection: Detection is commonly performed using a UV detector, as the Fmoc group and the phenyl ring possess strong chromophores, typically monitored at wavelengths around 220 nm or 254 nm. sigmaaldrich.com

Table 4: Typical Optimized RP-HPLC Parameters for Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or TFA
Mobile Phase B Acetonitrile
Elution Mode Gradient (e.g., increasing %B over time)
Flow Rate 0.7 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm or 254 nm

These conditions are representative and may require further optimization based on the specific instrument and sample matrix. researchgate.netresearchgate.netsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

Advanced Analytical Method Development for Amino Acid Derivatives

Amino acids often lack a strong chromophore, making them difficult to detect at low concentrations using standard UV-Vis detectors in liquid chromatography (LC) and HPLC. axionlabs.com To overcome this limitation, chemical derivatization is employed to attach a UV-absorbing or fluorescent tag to the amino acid, thereby enhancing detection sensitivity and selectivity. tandfonline.comactascientific.com This can be done either before the sample is injected onto the column (pre-column) or after the separation has occurred but before detection (post-column). chromatographyonline.comsigmaaldrich.com

Pre-Column Derivatization: In this approach, the amino acids are derivatized before chromatographic separation. chromatographyonline.com This method has gained importance due to the broader range of available reagents. sigmaaldrich.com Automation of the pre-column derivatization process using an HPLC autosampler can drastically improve reproducibility and accuracy while saving time and reducing reagent consumption. axionlabs.commdpi.com

Common Reagents:

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amino acids to form stable, highly fluorescent derivatives. axionlabs.commdpi.com It is a widely used reagent for this purpose. mdpi.com

o-phthalaldehyde (OPA): A popular fluorescent reagent that reacts rapidly with primary amines but not with secondary amino acids like proline. chromatographyonline.commdpi.com It is often used in combination with another reagent, such as FMOC, to analyze all amino acids. mdpi.com

Phenyl Isothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with primary and secondary amino acids to form stable thiocarbamyl derivatives detectable by UV. actascientific.comcreative-proteomics.com However, sample preparation can be complex. creative-proteomics.com

Dansyl Chloride: Creates highly fluorescent derivatives but the reaction can be slow. creative-proteomics.com

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (B1207046) (AQC): A widely used reagent that reacts quickly with amino acids to form stable derivatives suitable for both fluorescence and UV detection with minimal interference from by-products. creative-proteomics.com

Post-Column Derivatization (PCD): Here, the amino acids are separated in their native form first, and the derivatizing reagent is mixed with the column effluent before it reaches the detector. shimadzu.com This technique is a powerful tool for detecting compounds and enhancing the signal of the analyte. actascientific.comactascientific.com

Advantages: PCD is readily automated, offers excellent reproducibility, and is less susceptible to interference from the sample matrix because the separation occurs before the reaction. shimadzu.comaurigaresearch.com It can detect both primary and secondary amino acids. aurigaresearch.com

Common Reagents:

Ninhydrin: A classic reagent that reacts with most amino acids to produce a colored compound detectable in the visible range (typically at 570 nm and 440 nm for proline). shimadzu.comaurigaresearch.com The reaction is usually performed at an elevated temperature. aurigaresearch.com

o-phthalaldehyde (OPA): Also used in post-column methods for fluorescence detection. actascientific.com

Fluorescamine: Reacts with primary amino acids to generate fluorescent derivatives. actascientific.comactascientific.com

StrategyDescriptionCommon ReagentsAdvantagesDisadvantages
Pre-ColumnDerivatization occurs before injection and separation. chromatographyonline.comFMOC-Cl, OPA, PITC, Dansyl Chloride, AQC. mdpi.comcreative-proteomics.comWide variety of reagents, potential for high sensitivity, can be automated. axionlabs.comtandfonline.comsigmaaldrich.comDerivatization reaction must be complete; reagent by-products can interfere with separation.
Post-ColumnDerivatization occurs after separation and before detection. shimadzu.comNinhydrin, OPA, Fluorescamine. shimadzu.comactascientific.comHigh reproducibility, less matrix interference, detects primary and secondary amino acids. shimadzu.comaurigaresearch.comLimited reagent choices, difficult to achieve very high sensitivity, higher reagent consumption. shimadzu.com

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of amino acid derivatives, offering unparalleled selectivity and sensitivity. nih.gov This technique provides structural information through the mass-to-charge ratio (m/z) of the parent ion and its fragments, making the identification of analytes highly reliable. nih.gov

For the analysis of this compound and similar derivatives, LC-MS/MS is particularly powerful. Derivatization with reagents like Fmoc-Cl not only improves chromatographic retention on reversed-phase columns but also enhances ionization efficiency for mass spectrometry. acs.orgspringernature.com A method combining Fmoc-Cl derivatization with LC-electrospray ionization (ESI)-MS/MS allows for the specific detection of amino acid derivatives using multiple reaction monitoring (MRM). nih.govresearchgate.net In MRM mode, the mass spectrometer is set to detect a specific precursor-to-product ion transition, which provides very high selectivity and reduces chemical noise, enabling detection limits as low as 1 fmol/µl. nih.govresearchgate.net

This approach is highly effective for analyzing amino acids in complex biological samples. The attachment of the apolar Fmoc group facilitates the purification of the derivatized amino acids from the sample matrix using a simple solid-phase extraction (SPE) step. springernature.comresearchgate.net This cleanup reduces ion suppression effects during ESI-MS/MS analysis, further boosting sensitivity. springernature.com The combination of derivatization, chromatographic separation, and specific mass spectrometric detection makes LC-MS/MS a comprehensive method for both qualitative and quantitative analysis of amino acid derivatives. nih.govrsc.org

Quantifying amino acids in complex matrices such as food, feed, or biological fluids presents significant analytical challenges due to the presence of numerous interfering substances. researchgate.netnih.gov Specialized techniques are required to achieve accurate and reliable results.

One powerful strategy is the use of pre-column derivatization coupled with LC-MS/MS . As discussed, reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or Fmoc-Cl are used to tag the amino acids. researchgate.netyoutube.com The subsequent LC-MS/MS analysis, often employing isotope dilution mass spectrometry, provides high precision and accuracy. rsc.org In this method, a known amount of a stable isotope-labeled version of the amino acid is added to the sample as an internal standard. Since the isotope-labeled standard behaves identically to the native analyte during sample preparation, extraction, derivatization, and chromatographic separation, it effectively corrects for matrix effects and variations in instrument response, leading to robust quantification. rsc.org

Another approach is the use of Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is well-suited for separating polar compounds like underivatized amino acids and is compatible with mass spectrometry. researchgate.netcreative-proteomics.com A recently developed method combines microwave-assisted hydrolysis to rapidly release amino acids from proteins with HILIC-MS/MS analysis, enabling the separation of underivatized amino acids in under 10 minutes. researchgate.net

For complex mixtures, methods that can differentiate analytes without extensive separation are also being explored. One such technique involves using clustering agents in electrospray ionization-mass spectrometry . While relative ion abundances in ESI-MS can be misleading due to differences in ionization efficiencies, analyzing the abundances of larger molecular clusters can provide more accurate quantitative information about the molar fractions of components in a mixture. nih.gov These advanced techniques are crucial for obtaining accurate quantitative data on amino acid content in challenging samples. ed.gov

X-ray Crystallography for Solid-State Structural Analysis (of derivatives or self-assembled structures)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of molecules in a crystalline solid state. For derivatives like this compound, this technique can provide invaluable information about the molecule's conformation, intermolecular interactions, and packing in a crystal lattice.

Fmoc-phenylalanine and its derivatives are well-known for their ability to self-assemble into ordered nanostructures, such as one-dimensional (1D) nanofibrils, which can form hydrogels. acs.orgrsc.org The driving forces for this assembly are a combination of unidirectional hydrogen bonding and π–π stacking interactions involving both the fluorenyl groups of the Fmoc moiety and the phenyl rings of the phenylalanine side chains. acs.org

While self-assembled hydrogels are often semicrystalline or lack the long-range order required for single-crystal X-ray diffraction, analysis of microcrystals formed under specific conditions can provide detailed structural insights into the molecular arrangement within the assembled fibers. proquest.comresearchgate.net For example, crystal diffraction analysis of Fmoc-Phe analogues has revealed how hydrogen bonding involving the carbamate group is crucial for directing the 1D growth of fibrils. acs.org Altering this hydrogen-bonding capability, as in peptoid derivatives, can shift the assembly pathway towards 2D architectures like nanosheets. acs.org The modification with a sulfonic acid group, as in this compound, is intended to increase water solubility, which in turn influences the self-assembly process, potentially leading to different supramolecular structures. nih.gov X-ray diffraction studies on crystals of these modified amino acids can elucidate how changes in molecular structure (e.g., addition of a sulfonate group or halogen atoms) alter the intermolecular forces and, consequently, the final self-assembled architecture. rsc.orgdoi.org

Theoretical and Computational Investigations

Molecular Modeling and Simulation of Self-Assembly Processes

Molecular modeling and simulations are powerful tools to elucidate the complex processes of molecular self-assembly. By simulating the interactions of individual molecules, researchers can observe the spontaneous formation of larger, ordered structures and understand the driving forces behind these phenomena.

Molecular Dynamics (MD) Simulations for Understanding Aggregation Mechanisms

Molecular dynamics (MD) simulations are employed to study the early stages of aggregation, providing detailed information that can be difficult to obtain experimentally. uzh.ch These simulations track the movement of atoms in a system over time, governed by a set of mathematical functions known as a force field. nih.govhhu.de For Fmoc-amino acid derivatives, MD simulations can reveal how π-π stacking of the fluorenyl groups, hydrogen bonding, and hydrophobic interactions contribute to the initial formation of aggregates. nih.gov

Computational Studies of Self-Assembled Nanostructures

Computational studies are essential for interpreting the structure of self-assembled nanomaterials. Fmoc-amino acids are known to form a variety of nanostructures, including fibrils, nanotubes, and tapes. reading.ac.uk Computational models help to build and refine the molecular arrangements within these structures based on experimental data from techniques like X-ray scattering and electron microscopy. manchester.ac.uk

For (S)-Fmoc-phenylalanine-4-sulfonic acid, computational models would likely explore an antiparallel β-sheet arrangement between the peptide backbones, a common motif in Fmoc-peptide assemblies. researchgate.net The fluorenyl groups from opposing molecules would interlock through π-π stacking, forming the core of the structure. The phenyl and sulfonic acid side chains would be exposed to the solvent. These models can help explain how factors like pH and ionic strength, which affect the charge of the sulfonic acid group, modulate the final nanostructure.

Prediction of Self-Assembly Properties based on Molecular Architecture

The molecular architecture of this compound provides clear indicators for its self-assembly propensity. Computational methods can be used to predict how these individual molecular features translate into macroscopic properties.

Fmoc Group: This large, aromatic moiety is the primary driver for self-assembly via π-π stacking. manchester.ac.uk Its hydrophobicity also promotes aggregation in aqueous environments.

Phenylalanine Core: The phenyl ring of the phenylalanine residue contributes to hydrophobic and aromatic stacking interactions, further stabilizing the assembled structures. researchgate.net

Sulfonic Acid Group: As a hydrophilic and ionizable group, the sulfonic acid moiety significantly increases the water solubility of the molecule compared to unsubstituted Fmoc-phenylalanine. This creates an amphiphilic character, which is crucial for self-assembly in water. Computational models can predict how the electrostatic repulsion between charged sulfonate groups at neutral or high pH would lead to more separated, potentially fibrillar structures, while at low pH (where the group is protonated), different packing arrangements might be favored.

Table 1: Predicted Influence of Molecular Moieties on Self-Assembly

Molecular Moiety Primary Interaction Predicted Effect on Self-Assembly
Fmoc Group π-π Stacking, Hydrophobic Drives initial aggregation and stabilizes the core of nanostructures.
Phenyl Ring Hydrophobic, Aromatic Stacking Reinforces the stability of the assembled core.
Carboxylic Acid Hydrogen Bonding, Electrostatic Participates in hydrogen bond networks; charge state influences packing.
Sulfonic Acid Electrostatic, Hydrogen Bonding Modulates solubility and controls intermolecular spacing via repulsion.

Conformational Analysis and Structure-Reactivity Relationships

Computational tools are also used to analyze the molecule's three-dimensional shape (conformation) and how this structure influences its chemical reactivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. researchgate.netresearchgate.net These calculations can determine the distribution of electron density, identify the most reactive sites, and predict spectroscopic properties.

For this compound, DFT calculations could be used to:

Analyze Charge Distribution: Determine the partial charges on the atoms of the sulfonic acid and carboxylic acid groups, providing insight into their hydrogen bonding capabilities and interaction with polar solvents.

Model Non-covalent Interactions: Accurately model the π-π stacking interactions between Fmoc groups, which are governed by subtle electronic effects.

Predict Reactivity: Identify the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy and location of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack, respectively. This is particularly relevant for understanding potential side reactions during peptide synthesis.

Stereochemical Purity and Racemization Studies using Computational Tools

Maintaining the stereochemical purity of amino acids is critical in peptide synthesis. The chiral center of this compound is the α-carbon. Racemization, the conversion of the S-enantiomer to a mixture of S and R forms, can occur under certain conditions, particularly the basic conditions used for Fmoc deprotection. luxembourg-bio.com

Computational studies can model the mechanism of racemization. This process typically involves the removal of the α-proton by a base to form a planar enolate intermediate. The proton can then be added back to either face of the enolate, leading to either the original S-enantiomer or the R-enantiomer. Computational tools can be used to calculate the energy barrier for this process. Studies on related amino acids like phenylglycine have shown that the base-catalyzed coupling step, rather than the Fmoc deprotection step, can be the critical point for racemization. luxembourg-bio.com Computational models can help in selecting coupling reagents and bases that minimize this risk by raising the energy barrier for α-proton abstraction.

Table 2: Computationally Studied Factors in Racemization

Process Step Potential Risk Factor Computational Application
Fmoc Deprotection Exposure to base (e.g., piperidine) Modeling the transition state for proton abstraction to assess risk.
Amino Acid Coupling Base-catalyzed activation Calculating energy barriers for enolization with different bases/reagents.
Extended Incubation Prolonged exposure to basic resin conditions Simulating the stability of the chiral center over time under various conditions.

Investigating the Impact of the Sulfonic Acid Group on Molecular Conformation and Intermolecular Interactions

Theoretical and computational chemistry offers powerful tools to dissect the nuanced effects of functional group substitution on molecular structure and interactions. In the case of this compound, the introduction of a sulfonic acid (-SO₃H) group at the para position of the phenyl ring significantly alters its physicochemical properties compared to the parent amino acid, (S)-Fmoc-phenylalanine. This section explores the computationally predictable impacts of this functionalization on both the molecule's three-dimensional shape (conformation) and its non-covalent interactions with its environment.

Molecular Conformation

The sulfonic acid group primarily exerts its influence through electronic and steric effects. As a strong electron-withdrawing group, it modifies the electron distribution within the phenyl ring. This electronic perturbation can subtly influence the bond lengths and angles within the aromatic system. Computational models would likely predict a slight shortening of the C-S bond and minor adjustments in the C-C bond lengths of the ring compared to an unsubstituted phenyl group.

The most significant conformational impact, however, stems from the steric bulk and rotational flexibility of the -SO₃H group relative to the phenyl ring. The dihedral angle between the plane of the phenyl ring and the S-O bonds is a key conformational parameter. While free rotation is possible, certain orientations will be energetically favored to minimize steric clashes with the rest of the molecule.

Table 1: Representative Dihedral Angles Influenced by the Sulfonic Acid Group (Theoretical Values)

Dihedral AngleDescriptionPredicted Impact of -SO₃H
Cα-Cβ-Cγ-CδDefines the orientation of the phenyl ring relative to the amino acid backbone.Minor changes due to steric interactions with the bulky -SO₃H group.
Cγ-Cδ-S-ODefines the orientation of the sulfonic acid group relative to the phenyl ring.Specific low-energy conformations are expected to minimize steric hindrance.

Note: The values in this table are illustrative and would require specific quantum chemical calculations for precise determination for this compound.

Intermolecular Interactions

The sulfonic acid group dramatically enhances the capacity of the molecule to engage in strong intermolecular interactions. As a highly polar and acidic functional group, it can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the oxygen atoms).

Computational studies on similar sulfonated aromatic compounds reveal that the sulfonic acid moiety is a focal point for interactions with polar solvents, such as water, and with other polar functional groups. Molecular dynamics simulations would likely show a well-defined solvation shell around the -SO₃H group, with water molecules oriented to form strong hydrogen bonds.

Furthermore, the sulfonic acid group can participate in a range of non-covalent interactions:

Hydrogen Bonding: The acidic proton of the -SO₃H group can form strong hydrogen bonds with acceptors like water, carbonyl groups, or amine nitrogens. The sulfonyl oxygens are also potent hydrogen bond acceptors.

Electrostatic Interactions: In its deprotonated sulfonate form (-SO₃⁻), the group carries a formal negative charge, enabling strong ionic interactions (salt bridges) with positively charged species.

Sulfur-Aromatic Interactions: The sulfur atom, being highly polarizable, can engage in favorable interactions with aromatic systems, a phenomenon known as S/π interactions. This could influence crystal packing or interactions with other aromatic residues in a larger molecular assembly.

Table 2: Comparison of Interaction Potential (Theoretical)

Interaction Type(S)-Fmoc-phenylalanineThis compound
Hydrogen Bond Donor Amide N-H, Carboxyl O-HAmide N-H, Carboxyl O-H, Sulfonic O-H (Strong)
Hydrogen Bond Acceptor Carbonyl O, Carboxyl OCarbonyl O, Carboxyl O, Sulfonyl O (Strong)
Ionic Interactions Possible at carboxylatePossible at carboxylate, Strong at sulfonate (-SO₃⁻)
π-π Stacking Phenyl ring, Fmoc groupPhenyl ring, Fmoc group
S/π Interactions Not applicablePossible via sulfonic group

Future Research Directions and Emerging Paradigms

Exploration of Novel Sulfonated Amino Acid Derivatives with Tuned Properties

The success of incorporating building blocks like (S)-Fmoc-phenylalanine-4-sulfonic acid has spurred interest in a broader range of sulfonated amino acid derivatives. Future work will focus on synthesizing novel structures to fine-tune physicochemical and biological properties. mdpi.com The introduction of sulfonic acid groups is a known strategy to enhance properties like water solubility, which is critical for enabling sustainable, green peptide synthesis in aqueous media. nih.gov

Research is expanding to include:

Alternative Amino Acid Scaffolds: While based on phenylalanine, sulfonation can be applied to other amino acids (aliphatic, cationic, anionic) to explore how the combination of the side chain and the sulfonate group dictates function. rsc.org For instance, novel sulfonamides have been synthesized from amino acids like valine, alanine, and tryptophan to create new derivatives. cihanuniversity.edu.iq

Positional Isomerism: Moving the sulfonic acid group to different positions on the aromatic ring of phenylalanine or other aromatic amino acids could subtly alter steric and electronic properties, influencing molecular recognition and self-assembly.

Modified Protecting Groups: The fluorenylmethyloxycarbonyl (Fmoc) group itself can be modified. For example, the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group was developed to increase water solubility, and its derivatives are now commercially available for a range of amino acids. nih.gov

Bioisosteric Replacement: Phenylalanine sulfonate is often considered a bioisostere of tyrosine sulfate (B86663), a crucial post-translational modification. nih.gov The creation of new sulfonated derivatives will provide a larger toolkit of mimics for sulfated residues, enabling more detailed studies of biological recognition events. nih.gov

These explorations aim to create a diverse library of building blocks, allowing for precise control over properties such as solubility, charge, and interaction potential. nih.gov

Table 1: Examples of Novel Sulfonated and Related Amino Acid Derivatives

Derivative TypeBase MoleculeModificationPotential Tuned PropertyReference
Sulfonated Protecting GroupVarious Amino Acids2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) groupEnhanced water solubility for green synthesis nih.gov
Sulfonated Amino AcidPhenylalanineTrifluoromethyltoluene-protected sulfonateImproved synthetic efficiency and yield nih.gov
Sulfonamide ConjugateValine, Alanine, TryptophanConjugation with 4-acetamidobenzenesulfonyl chlorideCreation of novel antimicrobial agents cihanuniversity.edu.iq
Sulfated Amino AcidTyrosineFluorosulfate group for incorporation, then hydrolysisFacilitates synthesis of sulfotyrosine-containing peptides nih.gov

Development of Advanced Synthetic Strategies for Complex Architectures

The incorporation of highly polar, charged residues like phenylalanine sulfonic acid into a growing peptide chain presents unique synthetic challenges. The high water solubility that is beneficial for some applications can complicate standard solid-phase peptide synthesis (SPPS), which often relies on organic solvents. nih.gov Future research will focus on overcoming these hurdles to enable the efficient synthesis of longer, more complex sulfonopeptides.

Key areas of development include:

Novel Protecting Groups: The development of more robust and orthogonally-compatible protecting groups for the sulfonic acid moiety is critical. Groups that stabilize the sulfonate during synthesis but can be removed under mild conditions are highly sought after. researchgate.net For instance, a trifluoromethyltoluene-protected sulfonated phenylalanine building block has been reported to improve yields by up to four-fold compared to conventional trichloroethyl protection. nih.gov Other strategies have explored azidomethyl, dichlorovinyl, and neopentyl protecting groups. researchgate.net

Optimized Coupling and Deprotection: Standard coupling reagents and deprotection steps may need to be modified to accommodate the unique chemistry of sulfonated residues. This includes optimizing reaction times, temperatures, and solvent systems to prevent aggregation and ensure high coupling efficiency, particularly in automated fast-flow synthesis setups. nih.govacs.org

Flow Chemistry: Continuous flow synthesis offers significant advantages for handling challenging reactions, providing better control over reaction parameters and enabling the use of hazardous reagents more safely. acs.org Applying flow chemistry to the synthesis of sulfonated peptides could streamline the process, improve yields, and facilitate scalability. acs.org

On-Resin Sulfonation: An alternative to incorporating a pre-sulfonated amino acid is to perform the sulfonation reaction on the fully assembled peptide while it is still attached to the solid support. This requires acid-stable protecting groups on specific residues that can be selectively removed to expose a site for sulfonation. researchgate.net

These advancements will be crucial for making complex sulfonated peptides and other macromolecules more accessible for research and development. nih.govijarsct.co.in

Integration into Multifunctional Biomaterials and Soft Matter Systems

The unique properties of sulfonated amino acids make them highly attractive for the design of advanced biomaterials. mdpi.com The sulfonic acid group, being a strong acid, is negatively charged over a wide pH range, which can be leveraged to control intermolecular interactions and material properties. researchgate.net Future research will increasingly integrate building blocks like this compound into a variety of soft matter systems.

Emerging applications include:

Tunable Hydrogels: Short peptides, including Fmoc-amino acids, are known to self-assemble into fibrous hydrogels that can act as scaffolds for tissue engineering and drug delivery. rsc.orgmdpi.com The incorporation of sulfonated residues can modulate the mechanical stiffness, biocompatibility, and self-assembly behavior of these gels. nih.govrsc.org

Enhanced Biocompatibility and Cellular Interaction: Sulfonation can significantly impact how a material interacts with cells. mdpi.com The negative charge can influence cell adhesion, proliferation, and differentiation, making sulfonated materials promising for regenerative medicine applications. mdpi.com For example, studies with Smoc-amino acids have shown excellent biocompatibility with fibroblast cells. nih.gov

Targeted Drug Delivery: The sulfonic acid group can be used as a handle for conjugating other molecules or for targeting specific biological sites. mdpi.com Nanoparticles and other delivery systems decorated with sulfonated ligands could exploit electrostatic interactions to improve tumor targeting or cellular uptake. mdpi.commdpi.com

Responsive Materials: The "sulfur switch" concept, where the redox state of sulfur-containing amino acids is used to alter material properties, is an exciting area of research. acs.org While often focused on cysteine and methionine, the stable negative charge of a sulfonate group provides a non-redox-active way to engineer electrostatic responses to stimuli like changes in ionic strength or pH. acs.org

The systematic exploration of sulfonated building blocks will enable the creation of a new generation of smart, functional biomaterials with precisely tailored properties for biomedical applications. mdpi.com

Elucidation of Structure-Function Relationships in Designed Peptides and Peptidomimetics

Key research questions include:

Interaction Dynamics: Sulfur-containing amino acids can participate in strong van der Waals interactions, which can be more powerful than those of purely aliphatic or aromatic residues. nih.govresearchgate.net Elucidating how the sulfonate group mediates interactions with protein receptors or biological membranes is crucial for designing peptides with specific activities. nih.gov

Modulating Biological Activity: The sulfonate group can mimic post-translational modifications like tyrosine sulfation, which is critical for many protein-protein interactions. nih.gov By systematically replacing native residues with sulfonated analogs, researchers can probe the importance of charge and specific location for biological function, such as in antimicrobial peptides or enzyme inhibitors. nih.govacs.org

A deeper understanding of these relationships will allow for the rational design of peptidomimetics with enhanced stability, specificity, and therapeutic potential. acs.org

Application of Artificial Intelligence and Machine Learning in Predicting Self-Assembly and Synthetic Pathways

The combinatorial space of possible peptide sequences is vast, making traditional trial-and-error discovery methods inefficient. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate this complexity and accelerate the design of novel molecules and materials. mdpi.comnih.gov

Future applications in the context of sulfonated amino acids include:

Predicting Self-Assembly: ML models can be trained on large datasets of peptide sequences and their observed self-assembly behavior. oup.com These models can then predict the likelihood that a new sequence, including those with unconventional amino acids like phenylalanine sulfonic acid, will form desired nanostructures such as fibrils or hydrogels. digitellinc.comudel.edunih.gov This can overcome human bias and lead to the discovery of non-intuitive sequences with high self-assembly propensity. nih.govnih.gov

Optimizing Synthetic Pathways: The synthesis of complex peptides is often plagued by sequence-dependent problems like aggregation, leading to low yields. nih.govacs.org Deep learning models can be trained on analytical data from thousands of automated synthesis reactions to predict the outcome of specific coupling and deprotection steps. nih.govresearchgate.net This allows for the in silico optimization of a synthetic route before it is attempted in the lab, saving time and resources. acs.orgmedium.com

Designing for Function: By training models on sequence-activity relationship data, AI can predict the biological function of novel peptides. github.com This enables the computational screening of vast virtual libraries to identify candidates with desired properties, such as high binding affinity for a specific protein target or potent antimicrobial activity, which can then be synthesized and validated experimentally. acs.orgmdpi.com

Table 2: Applications of AI/ML in Peptide Science

AI/ML ApplicationDescriptionKey BenefitReference
Self-Assembly PredictionModels (e.g., Random Forest, Deep Neural Networks) are trained on peptide sequences and experimental outcomes to predict aggregation propensity and nanostructure formation.Accelerates discovery of novel biomaterials and overcomes human design bias. nih.govdigitellinc.comnih.gov
Synthesis OptimizationDeep learning models analyze data from automated synthesizers to predict reaction yields and identify aggregation-prone sequences.Improves synthesis efficiency, reduces failed experiments, and lowers costs. nih.govacs.orgresearchgate.net
De Novo Design &amp; OptimizationGenerative models and genetic algorithms create and optimize peptide sequences for specific functions (e.g., antimicrobial activity, receptor binding).Expedites drug discovery by exploring vast chemical spaces computationally. mdpi.comnih.govgithub.com
Structure PredictionDeep learning tools like AlphaFold and Rosetta are used to predict the 3D structure of peptides, which is crucial for understanding function.Provides structural insights that guide rational design of peptide therapeutics. nih.gov

The synergy between advanced building blocks like this compound and powerful computational tools will undoubtedly pave the way for groundbreaking discoveries in materials science and medicine. mdpi.com

Q & A

Q. How is (S)-Fmoc-phenylalanine-4-sulfonic acid typically purified in peptide synthesis workflows?

The compound is purified using reverse-phase chromatography with a C18 column and a gradient of 5–100% acetonitrile in water. This method ensures high purity by separating residual reactants and byproducts, as demonstrated in studies involving supramolecular platforms for growth factor stabilization .

Q. What safety precautions are necessary when handling this compound?

Safety protocols include wearing gloves and eye protection due to its classification as a skin, eye, and respiratory irritant. Work should be conducted in a fume hood to minimize inhalation risks, as outlined in safety data sheets for structurally similar Fmoc-protected amino acids .

Q. How can researchers confirm the structural integrity of this compound?

Analytical characterization should include:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment.
  • Mass Spectrometry (MS) to verify molecular weight (467.49 g/mol, C₂₄H₂₁NO₇S) .
  • Nuclear Magnetic Resonance (NMR) to confirm stereochemistry and sulfonic acid group placement.

Advanced Research Questions

Q. What experimental strategies enable the incorporation of this compound into supramolecular platforms for growth factor stabilization?

The sulfonic acid group enhances electrostatic interactions with growth factors like TGF-β1. Key steps include:

  • Conjugating the compound to peptide backbones via Fmoc-based solid-phase synthesis.
  • Purifying conjugates using acetonitrile/water gradients .
  • Validating bioactivity via luciferase assays or ELISA to quantify growth factor retention .

Q. How do researchers mitigate challenges related to the sulfonic acid group’s reactivity during peptide synthesis?

Strategies include:

  • Using orthogonal protection schemes (e.g., tert-butyl or benzyl groups) to prevent undesired side reactions.
  • Optimizing coupling conditions (e.g., HOBt/DIC activation) to enhance efficiency.
  • Monitoring reaction progress via LC-MS to detect premature deprotection or sulfonation .

Q. What role does this compound play in modulating peptide-protein interactions compared to other modified phenylalanine derivatives?

Unlike non-sulfonated analogs (e.g., Fmoc-4-cyanophenylalanine), the sulfonic acid group introduces strong anionic charges, enabling pH-dependent binding to cationic domains of proteins. This property is critical for designing stimuli-responsive drug delivery systems .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported stability profiles of this compound under varying pH conditions?

Contradictions may arise from differences in sulfonation efficiency or storage conditions. Recommendations:

  • Validate sulfonation levels via elemental analysis or titration.
  • Conduct stability assays under controlled pH (e.g., 4–9) and compare degradation kinetics using HPLC .

Q. What methodological pitfalls are common in studies using this compound for enzyme inhibition assays?

Key issues include:

  • Non-specific binding due to the compound’s high polarity.
  • Interference with colorimetric assays (e.g., Bradford) from residual Fmoc groups. Mitigation: Use fluorescence-based assays or pre-purify the compound via size-exclusion chromatography .

Synthesis and Optimization

Q. What steps optimize the yield of this compound in multi-step syntheses?

  • Introduce the sulfonic acid group early to minimize side reactions.
  • Use scavengers (e.g., triisopropylsilane) during Fmoc deprotection to prevent sulfonic acid oxidation.
  • Monitor reaction temperature (20–25°C) to avoid racemization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.